N-Propargylphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCLCHJOWLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222546 | |
| Record name | N-Prop-2-ynylphthalimide | |
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Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Propargylphthalimide | |
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CAS No. |
7223-50-9 | |
| Record name | 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione | |
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| Record name | N-Prop-2-ynylphthalimide | |
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| Record name | N-Propargylphthalimide | |
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Foundational & Exploratory
An In-depth Technical Guide to N-Propargylphthalimide: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propargylphthalimide is a versatile synthetic building block that holds significant importance in medicinal chemistry and materials science. Its unique structure, featuring a terminal alkyne group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.
Chemical Structure and Identification
This compound, systematically named 2-(prop-2-yn-1-yl)isoindoline-1,3-dione, consists of a phthalimide moiety attached to a propargyl group. The phthalimide group is a bicyclic aromatic system, while the propargyl group provides a reactive terminal alkyne functionality.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 2-(prop-2-yn-1-yl)isoindoline-1,3-dione |
| Synonyms | N-(2-Propynyl)phthalimide |
| CAS Number | 7223-50-9 |
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow to light orange powder or crystals | [1][2] |
| Melting Point | 148-155 °C | [1][2][3] |
| Solubility | While specific quantitative data is not readily available in the literature, this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its miscibility with other common organic solvents like ethyl acetate and chloroform is expected to be moderate, while it is likely poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water. | [4] |
| Purity | Typically >97% (GC) | [2][3] |
Spectral Data
The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | m | 2H | Aromatic Protons (Ha) |
| ~7.75 | m | 2H | Aromatic Protons (Hb) |
| ~4.47 | d | 2H | Methylene Protons (-CH₂-) |
| ~2.24 | t | 1H | Acetylenic Proton (≡C-H) |
Solvent: CDCl₃
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | Carbonyl Carbons (C=O) |
| ~134.0 | Aromatic Carbons (quaternary) |
| ~132.0 | Aromatic Carbons (CH) |
| ~123.5 | Aromatic Carbons (CH) |
| ~78.0 | Acetylenic Carbon (-C≡) |
| ~72.0 | Acetylenic Carbon (≡C-H) |
| ~29.0 | Methylene Carbon (-CH₂-) |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3280 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~2120 | Weak to Medium | C≡C stretch |
| ~1770 & ~1715 | Strong | C=O stretch (asymmetric and symmetric) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 185. Key fragmentation patterns of phthalimide derivatives often involve the loss of CO, and for N-substituted phthalimides, cleavage of the substituent can occur. A prominent fragment would likely be the phthalimide cation at m/z = 147.
Synthesis
This compound is commonly synthesized via a nucleophilic substitution reaction between potassium phthalimide and propargyl bromide.
Experimental Protocol: Synthesis of this compound.[4]
Materials:
-
Potassium phthalimide
-
Propargyl bromide (3-bromopropyne)
-
N,N-Dimethylformamide (DMF)
-
Manganese dioxide (MnO₂) (catalyst)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8.4 mmol of potassium phthalimide and 8.4 mmol of propargyl bromide in 10 mL of DMF in a round-bottom flask.[4]
-
Add 0.2 g of manganese dioxide to the solution as a catalyst.[4]
-
Stir the reaction mixture at 28°C for 2 hours.[4]
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with 100 mL of ethyl acetate.[4]
-
Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (5:1, v/v) to obtain pure this compound.[4]
Applications in Research and Drug Development
The propargyl group of this compound is a key functional handle for its application in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing this compound and an azide-functionalized molecule.
Click Chemistry
The CuAAC reaction is a powerful tool in drug discovery for creating libraries of compounds for high-throughput screening and for bioconjugation to label and track biomolecules.
This protocol provides a general framework for a click reaction using an alkyne such as this compound and an azide-containing molecule.
Materials:
-
This compound (alkyne)
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a premixed solution of CuSO₄ (e.g., 0.1 equivalents) and the ligand (e.g., 0.5 equivalents).
-
Add the copper-ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1 equivalent).
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
dot
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Biological Activity of Phthalimide Derivatives
The phthalimide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the literature, its derivatives are subjects of ongoing research. For instance, some naphthalimide derivatives, which share structural similarities with phthalimides, have been shown to act as DNA intercalators and can induce apoptosis in cancer cells through the activation of ROS-p38 MAPK signaling pathways.[5][6] Additionally, some phthalimide derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.
dot
Caption: Potential biological targets and pathways of phthalimide derivatives.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, medicinal chemistry, and materials science. Its readily available terminal alkyne functionality makes it an ideal substrate for click chemistry, enabling the rapid and efficient synthesis of diverse molecular architectures. The phthalimide core, a known pharmacophore, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. A Ruthenium(II) N-Heterocyclic Carbene (NHC) Complex with Naphthalimide Ligand Triggers Apoptosis in Colorectal Cancer Cells via Activating the ROS-p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Propargylphthalimide: A Technical Overview for Drug Discovery Professionals
CAS Number: 7223-50-9
IUPAC Name: 2-(Prop-2-yn-1-yl)isoindole-1,3-dione
This technical guide provides a comprehensive overview of N-Propargylphthalimide, a molecule of interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and explores its potential biological activities based on research into related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid, beige to orange powder with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇NO₂ | [1] |
| Molecular Weight | 185.18 g/mol | [1] |
| Melting Point | 148-152 °C | [1] |
| Form | Solid | [1] |
| Assay | 97% | [1] |
| InChI Key | PAZCLCHJOWLTGA-UHFFFAOYSA-N | [1] |
| SMILES String | O=C1N(CC#C)C(=O)c2ccccc12 | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of potassium phthalimide with propargyl bromide in a suitable solvent.
Experimental Protocol:
Materials:
-
Potassium phthalimide
-
Propargyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve potassium phthalimide and propargyl bromide in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, or purified by column chromatography.
Potential Biological Activities and Mechanisms of Action
While specific research on the biological activities of this compound is limited, the structural motifs it contains—a phthalimide group and a propargylamine moiety—are present in numerous biologically active molecules. This suggests potential therapeutic applications for this compound and its derivatives.
Potential Anti-Inflammatory Activity
Phthalimide derivatives have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of NF-κB into the nucleus and subsequent transcription of inflammatory genes.
Caption: Hypothesized anti-inflammatory action of this compound.
Potential Anticancer Activity
The phthalimide scaffold is present in several anticancer drugs, and numerous derivatives have demonstrated cytotoxic effects against various cancer cell lines. One of the key signaling pathways often implicated in cancer is the mTOR (mammalian target of rapamycin) pathway, which regulates cell growth, proliferation, and survival. N-Hydroxyphthalimide, a related compound, has been shown to suppress the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[2] It is plausible that this compound could exert similar effects.
Caption: Hypothesized anticancer action of this compound.
Potential Neuroprotective Effects
Propargylamines are a class of compounds known for their neuroprotective properties, with some being used in the treatment of neurodegenerative diseases. Their mechanism of action often involves the inhibition of monoamine oxidase B (MAO-B) and the prevention of mitochondrial dysfunction. By inhibiting MAO-B, propargylamines can increase the levels of dopamine in the brain. Furthermore, they have been shown to protect mitochondria by preventing the opening of the mitochondrial permeability transition pore (mPTP), which is a key event in apoptotic cell death. This leads to the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic proteins like Bcl-2.
Caption: Hypothesized neuroprotective action of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable molecule that incorporates two pharmacologically relevant moieties. While direct biological data for this specific compound is not extensively available, the known activities of related phthalimide and propargylamine derivatives suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore the therapeutic potential of its derivatives. This would involve in vitro screening against various cell lines and enzyme assays, followed by in vivo studies in relevant disease models to validate its efficacy and safety.
References
N-Propargylphthalimide: A Comprehensive Technical Guide on its Synthesis, Discovery, and Applications
Introduction: N-Propargylphthalimide is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Structurally, it integrates a phthalimide moiety, a well-known pharmacophore and a protected form of a primary amine, with a reactive propargyl group containing a terminal alkyne. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, propargylamines, and complex molecular architectures with significant biological activities.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and diverse applications of this compound for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a nucleophilic substitution reaction, a variation of the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a propargyl halide, typically propargyl bromide.
General Reaction Scheme
The synthesis proceeds via the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).
Caption: General synthesis scheme for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound have been reported, with slight variations in reaction conditions.
Protocol 1: Synthesis using DMF at Room Temperature [4]
-
Reactants: A mixture of (1,3-dioxoisoindolin-2-yl)potassium (potassium phthalimide) (3.00 g, 16.2 mmol) and 3-bromoprop-1-yne (2.89 g, 24.3 mmol) is prepared.
-
Solvent: The reactants are dissolved in N,N-dimethylformamide (DMF) (20 mL).
-
Reaction: The mixture is stirred at 25 °C for 16 hours under an inert atmosphere.
-
Work-up: Upon completion, the mixture is diluted with water (80 mL), causing a yellow solid to precipitate.
-
Purification: The mixture is filtered, and the filter cake is collected and dried in vacuo to yield the final product.
Protocol 2: Synthesis using DMF and Heat [5]
-
Reactants: To a stirred solution of potassium phthalimide (27 mmol) in dry DMF (40 mL) under a nitrogen atmosphere, propargyl bromide (80% solution, 32.4 mmol) is added.
-
Reaction: The resulting solution is heated to 80°C and maintained for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mass is added to ice-cold water and stirred for an additional hour. The resulting solid is filtered.
-
Purification: The collected solid is dissolved in dichloromethane, dried over MgSO₄, and the solvent is evaporated under high vacuum to obtain the pure product.
Protocol 3: Catalyzed Synthesis in DMF [4][6]
-
Reactants: 8.4 mmol of 3-bromopropargyl and 8.4 mmol of potassium phthalimide are used.
-
Solvent & Catalyst: The reactants are dissolved in 10 mL of N,N-dimethylformamide, and 0.2 g of manganese dioxide is added as a catalyst.
-
Reaction: The mixture is stirred at 28°C for 2 hours.
-
Work-up: The reaction mixture is diluted with 100 mL of ethyl acetate and washed with water to collect the organic layer. The organic layer is then washed with a saturated aqueous sodium chloride solution and dried with anhydrous sodium sulfate.
-
Purification: The product is purified by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (5:1, v/v) as the eluent.
Summary of Synthesis Data
The following table summarizes the quantitative data from the described synthetic protocols.
| Parameter | Protocol 1[4] | Protocol 2[5] | Protocol 3[4][6] |
| Solvent | DMF | Dry DMF | DMF |
| Temperature | 25 °C | 80 °C | 28 °C |
| Reaction Time | 16 hours | 24 hours | 2 hours |
| Catalyst | None | None | Manganese Dioxide |
| Yield | 98% | 64% | Not specified |
Physicochemical and Spectroscopic Characterization
Physical Properties
This compound is typically a solid at room temperature.[7]
| Property | Value |
| Molecular Formula | C₁₁H₇NO₂[6][7] |
| Molecular Weight | 185.18 g/mol [6][7] |
| Appearance | Solid[7] |
| Melting Point | 148-152 °C[7] |
| CAS Number | 7223-50-9[6][7] |
Spectroscopic Data
Spectroscopic methods are essential for confirming the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. A typical spectrum in CDCl₃ shows:
-
A multiplet between δ 7.68-7.95 ppm, corresponding to the four aromatic protons of the phthalimide group.[5]
-
A doublet at δ 4.47 ppm (J = 2.5 Hz), corresponding to the two methylene protons (-CH₂-) adjacent to the nitrogen.[5]
-
A triplet at δ 2.24 ppm (J = 2.5 Hz), corresponding to the single acetylenic proton (-C≡CH).[5]
-
-
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present:
-
C=O Stretch (Imide): Strong absorptions typically appear around 1715 cm⁻¹ and 1770 cm⁻¹ due to the symmetric and asymmetric stretching of the carbonyl groups.
-
C≡C Stretch (Alkyne): A weak absorption band is expected around 2120 cm⁻¹.
-
≡C-H Stretch (Alkyne): A sharp, characteristic absorption is expected around 3290 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 185, corresponding to the molecular weight of the compound.[4]
Discovery and Applications
This compound is not typically an end-product but rather a key intermediate. Its discovery is linked to its utility as a versatile building block for more complex molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a precursor for propargylamine and its derivatives.[3][8] Propargylamines are important structural motifs in many biologically active compounds, including pharmaceuticals used to treat neurodegenerative disorders like Parkinson's disease (e.g., Pargyline, Rasagiline).[8][9]
Caption: this compound as a key synthetic precursor.
The phthalimide group serves as an effective protecting group for the primary amine. Deprotection, often achieved by hydrazinolysis (the Ing-Manske procedure) or by reaction with other primary amines, releases the propargylamine for further reactions.[10]
Applications in Medicinal Chemistry
The phthalimide scaffold itself is present in numerous therapeutic agents.[11] Derivatives of this compound are synthesized and evaluated for a range of biological activities.
-
PPAR-γ Agonists: N-substituted phthalimide derivatives have been synthesized and investigated as potential agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in the treatment of type 2 diabetes.[12][13]
-
Antiproliferative Agents: The phthalimide structure is considered a valuable scaffold for developing new anticancer agents.[14] Various derivatives are tested against cancer cell lines to evaluate their antiproliferative activity.[14]
-
Antimicrobial Agents: Phthalimide derivatives have also been explored for their antimicrobial properties against various pathogens.[15][16]
Mechanism of Action of Phthalimide Derivatives
While this compound is a synthetic starting material, its derivatives can exhibit specific mechanisms of action. For instance, phthalimide derivatives designed as PPAR-γ agonists work by binding to the ligand-binding domain of this nuclear receptor. This interaction can trigger a cascade of events leading to improved insulin sensitivity.[12]
Caption: Simplified pathway for PPAR-γ activation by a phthalimide derivative.[12]
Docking simulations suggest that these derivatives can form crucial hydrogen bonds with key amino acid residues like Tyr⁴⁷³, Ser²⁸⁹, and Gln²⁸⁶ in the PPAR-γ binding pocket, stabilizing the active conformation of the receptor.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 7223-50-9 [chemicalbook.com]
- 7. N-プロパルギルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 15. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 16. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Propargylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propargylphthalimide is a valuable synthetic intermediate, notable for its dual functionality incorporating a stable phthalimide group and a reactive terminal alkyne. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and its primary application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Particular emphasis is placed on its role in the construction of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound, also known as N-(2-propynyl)phthalimide, is a solid, off-white to light yellow crystalline powder at room temperature. Its fundamental role in organic synthesis is derived from the phthalimide group acting as a masked form of a primary amine and the propargyl group's terminal alkyne, which is readily available for cycloaddition reactions.
Physicochemical and Spectral Data
The quantitative data for this compound are summarized in the table below. This information is crucial for its identification, purification, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 7223-50-9 |
| Melting Point | 148-152 °C |
| Appearance | White to light yellow powder/crystal |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95-7.82 (m, 2H), 7.81-7.68 (m, 2H), 4.47 (d, J = 2.5 Hz, 2H), 2.24 (t, J = 2.5 Hz, 1H) |
| ¹³C NMR (CDCl₃) δ (ppm) (Predicted) | 167.0 (C=O), 134.0 (Ar-C), 132.0 (Ar-C), 123.5 (Ar-CH), 78.0 (C≡CH), 72.0 (C≡CH), 29.0 (CH₂) |
| Key IR Absorptions (cm⁻¹) (Predicted) | ~3290 (≡C-H stretch), ~2120 (C≡C stretch, weak), ~1770 & ~1715 (C=O imide stretches), ~1600 (C=C aromatic stretch) |
| Key Mass Spec Fragments (m/z) (Predicted) | 185 (M⁺), 146 ([M-C₃H₃]⁺), 133, 104, 76 |
| Solubility | Soluble in DMF, DMSO, chloroform; sparingly soluble in ethyl acetate and methanol. |
Note: Predicted spectral data is based on typical values for the functional groups present and related phthalimide structures.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical bioconjugation reaction.
Synthesis of this compound
This protocol describes a standard nucleophilic substitution reaction to synthesize this compound from potassium phthalimide and propargyl bromide.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (80% in toluene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.
-
To the stirred solution, add propargyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 5:1 v/v) to yield pure this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the use of a propargyl-functionalized molecule, such as a linker derived from this compound, in a "click chemistry" reaction with an azide-modified biomolecule (e.g., an antibody).
Materials:
-
Propargyl-functionalized linker (1.2 equivalents)
-
Azide-modified antibody (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (for dissolving the linker if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents. The propargyl-linker may need to be dissolved in a minimal amount of DMSO before dilution in the reaction buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Allow this to stand for a few minutes to form the copper-ligand complex.
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody solution and the propargyl-functionalized linker.
-
Initiation of Reaction: Add the premixed copper-ligand catalyst to the antibody-linker mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Upon completion, purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove the excess linker, copper catalyst, and other small molecules.
Applications in Drug Development & Logical Workflows
The primary utility of this compound in drug development is as a precursor for bifunctional linkers used in creating complex biomolecules. The propargyl group provides a reactive handle for "click chemistry," which is favored for its high efficiency, specificity, and biocompatibility.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the logical workflow for synthesizing an ADC using a linker derived from a propargyl-containing molecule and an azide-functionalized antibody via CuAAC.
Caption: Experimental workflow for ADC synthesis via CuAAC.
This workflow highlights the modularity and efficiency of using "click chemistry" in bioconjugation. This compound serves as a key starting material for the alkyne-bearing component, which is then conjugated to a cytotoxic payload. In a parallel process, the antibody is functionalized with an azide group. The two components are then efficiently and specifically joined together in the presence of a copper(I) catalyst. The final step involves the purification and characterization of the resulting antibody-drug conjugate. This method allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of ADCs.
N-Propargylphthalimide: A Spectroscopic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthesis of N-Propargylphthalimide, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its preparation.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.95-7.82 | m | 2H | Aromatic (H-4, H-7) | |
| 7.81-7.68 | m | 2H | Aromatic (H-5, H-6) | |
| 4.47 | d | 2.5 | 2H | -CH₂- |
| 2.24 | t | 2.5 | 1H | -C≡CH |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopic Data
Direct experimental ¹³C NMR data for this compound was not explicitly found in the surveyed literature. However, the expected chemical shifts can be inferred from the structure and comparison with similar compounds. The carbonyl carbons of the phthalimide group are expected in the 160-170 ppm region, the aromatic carbons between 120-140 ppm, the methylene carbon adjacent to the nitrogen around 28 ppm, and the acetylenic carbons between 70-80 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~2120 | Medium to Weak | C≡C stretch (alkyne) |
| ~1775 and ~1715 | Strong | C=O stretch (imide, symmetric and asymmetric) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |
The characteristic peaks for the phthalimide group include the strong carbonyl absorptions. The terminal alkyne group is identifiable by the sharp ≡C-H stretch and the C≡C stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 185.18.
Expected Fragmentation Pattern:
The fragmentation of N-substituted phthalimides is well-documented. Common fragmentation pathways for this compound would likely involve:
-
Loss of the propargyl group: Cleavage of the N-CH₂ bond to give a fragment corresponding to the phthalimide anion (m/z 146) or a related cation.
-
McLafferty rearrangement: If applicable, though less likely for this specific structure.
-
Cleavage of the phthalimide ring: Resulting in characteristic fragments from the aromatic portion.
Experimental Protocol: Synthesis of this compound
The following protocol details a common method for the synthesis of this compound.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (80% solution in toluene)
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred solution of potassium phthalimide (27 mmol) in dry DMF (40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (32.4 mmol).
-
Heat the resulting solution to 80°C and maintain this temperature for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass into ice-cold water and stir for an additional hour.
-
Filter the resulting solid and dissolve it in dichloromethane.
-
Dry the dichloromethane solution with anhydrous MgSO₄.
-
Evaporate the organic layer under high vacuum to yield this compound as a white solid.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
Navigating the Solubility Landscape of N-Propargylphthalimide: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of N-Propargylphthalimide in common organic solvents, tailored for researchers, scientists, and drug development professionals. This guide provides a summary of available solubility information, detailed experimental protocols for solubility determination, and visual workflows to support laboratory synthesis and analysis.
Core Concepts: Understanding this compound Solubility
Qualitative Solubility Profile of this compound
Based on recurring solvents used in its synthesis and purification, the following table summarizes the qualitative solubility of this compound.
| Organic Solvent | Chemical Formula | Type | Reported Solubility | Context of Use |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Used as a reaction solvent for the synthesis of this compound, indicating good solubility.[1][2] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble | Employed as an extraction solvent and as a component of the mobile phase in column chromatography, suggesting good solubility.[1][2] |
| Petroleum Ether | Mixture of hydrocarbons | Nonpolar | Sparingly Soluble / Insoluble | Used as an anti-solvent or the weaker solvent component in column chromatography for purification, indicating low solubility.[1][2] |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols provide a robust methodology for determining the solubility of this compound in a solvent of interest.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a straightforward approach to determine the equilibrium solubility of a compound at a specific temperature.
Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, filter a known volume of the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the dish or vial containing the dissolved this compound.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
Express the solubility in grams per 100 mL ( g/100 mL) or other desired units.
-
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes related to the handling and synthesis of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Synthesis Workflow for this compound.
References
The Biological Activity of N-Propargylphthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propargylphthalimide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The incorporation of the propargyl group, a known pharmacophore in several enzyme inhibitors, into the phthalimide scaffold has yielded molecules with significant potential in various therapeutic areas.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The fundamental synthesis of this compound is typically achieved through the reaction of potassium phthalimide with propargyl bromide in a suitable solvent such as N,N-dimethylformamide (DMF).[2] Further derivatization can be accomplished through various chemical reactions, including Mannich reactions to introduce aminoacetylenic side chains.[2]
General Synthetic Protocol:
A solution of potassium phthalimide and propargyl bromide in DMF is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying. The crude product is then purified using column chromatography to yield the desired this compound derivative.[3]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various this compound and related phthalimide derivatives.
Table 1: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound | Assay | Species | ED50 / IC50 | Reference |
| Aminoacetylenic phthalimides (ZM2, ZM3, ZM4) | Carrageenan-induced paw edema | Rat | Statistically significant reduction at 5, 10, 20 mg/kg | [2] |
| Aminoacetylenic phthalimide (ZM4) | Carrageenan-induced paw edema | Rat | Statistically significant reduction at 20 mg/kg | [2] |
| 1,2,3-triazole phthalimide derivative (3b) | Carrageenan-induced paw edema | Mice | 69% edema reduction | [4] |
| 1,2,3-triazole phthalimide derivative (5c) | Carrageenan-induced paw edema | Mice | 56.2% edema reduction | [4] |
Table 2: Anticonvulsant Activity of Phthalimide Derivatives
| Compound | Assay | Species | ED50 (µmol/kg) | Protective Index (PI) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | MES | Mice | 47.61 | 4.2 | [5] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES | Rat | 25.2 | >75 | [5] |
| Compound 3 (anthracen-1-yl derivative) | MES & PTZ | Mice | Most potent in both models | - | [6] |
| Compound 9 | PTZ | Mice | More active than phenytoin | - | [6] |
Table 3: Anticancer Activity of Phthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [7] |
| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [7] |
| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [7] |
| Halogenated Schiff base derivative (H6) | Colon and Breast Cancer cell lines | Effective inhibition | [8] |
Table 4: Enzyme Inhibitory Activity of N-Propargyl and Phthalimide Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| N-propargyl containing 3-aminooxindole derivative | Butyrylcholinesterase (BuChE) | 27 nM | [9] |
| N-benzyl-substituted biaryl phthalimide (3f) | Monoamine Oxidase B (MAO-B) | 0.09 µM | [10] |
| N-benzyl-substituted biaryl phthalimide (3e) | Acetylcholinesterase (AChE) | 0.24 µM | [10] |
| N-benzyl-substituted biaryl phthalimide (3e) | Butyrylcholinesterase (BChE) | 6.29 µM | [10] |
| N-propargylpyrrolidine-based secondary carboxamide (1) | Monoamine Oxidase A (MAO-A) | 6.42 µM | [11] |
| N-propargylpyrrolidine-based secondary carboxamide (1) | Monoamine Oxidase B (MAO-B) | 7.83 µM | [11] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is widely used to assess the acute anti-inflammatory activity of compounds.[11][12][13]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 5 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard, and test compound groups (various doses).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][14][15]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compound
-
Vehicle
-
Standard drug (e.g., Phenytoin)
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle is administered, typically intraperitoneally.
-
At the time of peak effect of the drug, a drop of saline is applied to the corneas of each mouse to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[14]
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is then calculated.[14]
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice (Anticonvulsant Activity)
The PTZ test is a model for myoclonic and absence seizures and is used to screen for compounds that elevate the seizure threshold.[16][17][18]
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound
-
Vehicle
-
Standard drug (e.g., Diazepam)
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle is administered, typically intraperitoneally.
-
After a predetermined time, a convulsant dose of PTZ is administered subcutaneously or intraperitoneally.[16]
-
The animals are observed for a specific period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Monoamine Oxidase (MAO) Inhibition by Propargylamines
The propargylamine moiety is a key pharmacophore responsible for the irreversible inhibition of MAO enzymes.[1][3][19] The mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.
Caption: Mechanism of irreversible MAO inhibition by propargylamine derivatives.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
Phthalimide derivatives have been investigated as modulators of the TGF-β signaling pathway, which plays a crucial role in cancer progression.[4][20]
Caption: Simplified TGF-β signaling pathway and potential inhibition by phthalimide derivatives.
Experimental Workflow for In Vivo Anticonvulsant Screening
A typical workflow for evaluating the anticonvulsant potential of this compound derivatives involves a multi-stage screening process.
Caption: Workflow for in vivo anticonvulsant screening of this compound derivatives.
Conclusion
This compound derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for further investigation in drug discovery. Their efficacy as anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory agents is supported by a growing body of preclinical data. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Propargylphthalimide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Propargylphthalimide is a valuable and versatile bifunctional molecule in organic synthesis. Its structure uniquely combines a stable phthalimide protecting group for a primary amine with a reactive terminal alkyne. This arrangement makes it an ideal building block for introducing a propargylamine moiety into more complex molecular architectures. Its utility spans a wide range of modern synthetic methodologies, including cycloaddition reactions, transition metal-catalyzed couplings, and multicomponent reactions, establishing it as a key intermediate in the synthesis of novel heterocycles, peptidomimetics, and pharmacologically active compounds.
Physicochemical Properties and Characterization
This compound is typically a beige to orange solid powder.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7223-50-9 | [1][2][3] |
| Molecular Formula | C₁₁H₇NO₂ | [2][3] |
| Molecular Weight | 185.18 g/mol | [2][3] |
| Melting Point | 148-152 °C | [3] |
| Appearance | Beige to orange solid powder | [1][2] |
| IUPAC Name | 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione | [2] |
| SMILES | O=C1N(CC#C)C(=O)c2ccccc12 | [3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic data is crucial for the identification and characterization of this compound. The following table presents typical nuclear magnetic resonance (NMR) data.
| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 7.95-7.82 | m | [4] | |
| 7.81-7.68 | m | [4] | ||
| 4.47 | 2.5 | d | [4] | |
| 2.24 | 2.5 | t | [4] |
Table 2: ¹H NMR Spectroscopic Data for this compound
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4]
Experimental Protocol: Synthesis from Potassium Phthalimide
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (often supplied as an 80% solution in toluene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of potassium phthalimide (1.0 eq, e.g., 27 mmol) in dry DMF (e.g., 40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (1.2 eq, e.g., 32.4 mmol).[4]
-
Heat the resulting solution to 80 °C and maintain this temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the reaction mass into ice-cold water (e.g., 200 mL) and stir for an additional hour to precipitate the crude product.[4]
-
Collect the solid by filtration and wash with water.
-
Dissolve the filtered solid in a suitable organic solvent like dichloromethane or ethyl acetate.[1][4]
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][4]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to obtain pure this compound.[1] A typical yield for this reaction is around 64%.[4]
Caption: Experimental workflow for the synthesis of this compound.
Core Applications in Organic Synthesis
The terminal alkyne of this compound is the key to its versatility, allowing it to participate in a host of powerful synthetic transformations.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic compounds. This compound serves as an excellent dipolarophile or dienophile in these transformations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform.[5][6] The terminal alkyne of this compound reacts efficiently with organic azides in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] This bioorthogonal ligation is central to its use in bioconjugation and materials science.[7]
Caption: Scheme for the CuAAC (Click) reaction with this compound.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent system (e.g., tBuOH/H₂O, THF, or DMF).
-
Prepare the copper(I) catalyst in situ. To the reaction mixture, add sodium ascorbate (0.1-0.3 eq) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).[8]
-
Alternatively, a pre-formed Cu(I) source like CuI can be used, often with a stabilizing ligand such as THPTA for aqueous reactions.[8]
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation. This compound is an excellent substrate for these transformations.
The Sonogashira coupling is a highly reliable method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9][10] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[10][11] This reaction allows for the direct connection of the propargylphthalimide unit to aromatic and vinylic systems.
Caption: General scheme for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Iodoaryl [4]
-
To a stirred solution of this compound (1.0 eq, e.g., 10.8 mmol) in dry THF (e.g., 15 mL), add anhydrous triethylamine (e.g., 15 mL), the iodoaryl derivative (1.3 eq), and PdCl₂(PPh₃)₂ (1 mol%).[4]
-
Stir the mixture for 15 minutes at room temperature under an inert atmosphere.[4]
-
Add CuI (2 mol%) to the reaction mixture.[4]
-
Continue stirring at room temperature overnight, monitoring for completion by TLC.[4]
-
After completion, filter the reaction mass through a pad of Celite, washing with ethyl acetate.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude residue by column chromatography over silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the coupled product.[4]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials.[12][13]
The A³ coupling is a powerful MCR that synthesizes propargylamines from an aldehyde, a terminal alkyne, and a primary or secondary amine.[14][15] this compound serves as the alkyne component. The reaction is typically catalyzed by a metal salt, most commonly a copper(I) or gold(I) species.[16][17] The process involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from this compound.[15][17]
Caption: Mechanism of the A³ coupling reaction.
Experimental Protocol: General Procedure for A³ Coupling
-
To a reaction vessel, add the aldehyde (1.0 eq), the amine (1.1 eq), this compound (1.2 eq), and the metal catalyst (e.g., 5 mol% CuI).
-
Add a suitable solvent (e.g., water, toluene, or acetonitrile). Many A³ couplings can also be performed under solvent-free conditions.[16][18]
-
Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting materials are consumed, as indicated by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired propargylamine derivative.
Role in Drug Discovery and Development
The phthalimide moiety is a well-known pharmacophore present in many bioactive compounds, including the infamous thalidomide.[19] Derivatives of phthalimide are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[19] The this compound scaffold has been used to synthesize potential PPAR-γ agonists for the treatment of type 2 diabetes.[20][21]
Furthermore, the propargyl group's ability to undergo click chemistry makes it an invaluable tool in modern drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is modified with this compound (or a similar propargylated linker), and the resulting terminal alkyne is "clicked" onto an azide-modified monoclonal antibody.[22] This creates a stable linkage and allows for the targeted delivery of the cytotoxic payload to cancer cells.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. This compound | 7223-50-9 [chemicalbook.com]
- 2. N-prop-2-ynylphthalimide | C11H7NO2 | CID 81644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-プロパルギルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. khu.elsevierpure.com [khu.elsevierpure.com]
- 22. benchchem.com [benchchem.com]
N-Propargylphthalimide: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propargylphthalimide, a molecule integrating the rigid phthalimide scaffold with a reactive propargyl group, has emerged as a highly versatile building block in the landscape of medicinal chemistry. The unique structural features of this compound offer a confluence of desirable properties, including synthetic accessibility, metabolic stability conferred by the phthalimide ring, and the exceptional reactivity of the terminal alkyne. This combination makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthetic utility, biological activities of its derivatives, and the underlying mechanisms of action.
Synthesis and Chemical Properties
This compound is readily synthesized through the nucleophilic substitution reaction between potassium phthalimide and propargyl bromide.[1][2] This straightforward and high-yielding reaction makes the starting material easily accessible for further chemical modifications.
Experimental Protocol: Synthesis of this compound [1][2]
-
Materials: Potassium phthalimide, propargyl bromide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve potassium phthalimide (1 equivalent) in DMF in a round-bottom flask.
-
Add propargyl bromide (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification to yield this compound as a white to off-white solid.
-
The propargyl group in this compound is the key to its synthetic versatility. The terminal alkyne can participate in a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores in many biologically active molecules.[5][6][7]
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, particularly through the CuAAC reaction. This strategy has been successfully employed to generate libraries of novel compounds with a wide range of biological activities.
Anticancer Agents
The 1,2,3-triazole motif is a prominent feature in many anticancer agents.[8][9] The synthesis of this compound-1,2,3-triazole conjugates has yielded compounds with significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of crucial enzymes or the induction of apoptosis.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HeLa (Cervical) | Varies | [10] |
| A549 (Lung) | Varies | [10] | |
| HepG2 (Liver) | Varies | [10] | |
| HCT-116 (Colon) | Varies | [10] | |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast) | <10 | [11][12] |
| HepG2 (Liver) | <10 | [11][12] | |
| 1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole | MCF-7 (Breast) | 1.1 | [13] |
| HCT-116 (Colon) | 2.6 | [13] | |
| HepG2 (Liver) | 1.4 | [13] |
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives Synthesized from Propargylated Precursors.
Antimicrobial Agents
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The conjugation of the phthalimide scaffold with a 1,2,3-triazole ring via a propargyl linker has led to the discovery of compounds with potent antibacterial and antifungal activities.[14][15][16]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | [14] |
| Indole-linked 1,2,3-triazole derivatives | Acinetobacter baumannii | 10 | [17] |
Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives Synthesized from Propargylated Precursors.
Anti-parasitic Agents
Derivatives of this compound have also shown promise in the fight against neglected tropical diseases. A series of phthalimide analogues containing a 1,2,3-triazole moiety, synthesized via click chemistry, demonstrated significant activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1]
| Compound Class | Parasite | Activity | EC50 vs. HepG2 cells (µM) | Reference |
| Phthaloyl-triazole analogues | Schistosoma mansoni (somules and adults) | Active at 10 µM | ≥50 | [1] |
Table 3: Anti-schistosomal Activity of Phthalimide-Triazole Conjugates.
Neuroprotective Agents
The propargylamine moiety is a key pharmacophore in several drugs used for the treatment of neurodegenerative diseases, such as Parkinson's disease.[18][19][20] While direct studies on this compound are limited, related N-propargyl amides have been shown to exhibit neuroprotective effects by activating the Nrf2/HO-1 antioxidant pathway and preserving mitochondrial integrity.[19][21] This suggests a potential avenue for the development of this compound derivatives as neuroprotective agents.
Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction, which can be adapted for the synthesis of various 1,2,3-triazole derivatives from this compound.[2][22][23]
-
Materials: this compound, organic azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., t-BuOH/H₂O, DMF, DMSO).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the desired organic azide (1-1.2 equivalents) in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
-
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its facile synthesis and the remarkable versatility of the propargyl group, particularly in the context of click chemistry, have paved the way for the creation of a vast chemical space of novel bioactive compounds. The derivatives of this compound have demonstrated significant potential as anticancer, antimicrobial, and anti-parasitic agents. Furthermore, the established neuroprotective properties of the propargylamine scaffold suggest that this compound and its derivatives warrant further investigation for the treatment of neurodegenerative disorders. This technical guide highlights the immense potential of this compound as a core scaffold in drug discovery and provides a foundational resource for researchers seeking to leverage its unique chemical attributes for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 17. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Propargyl Caffeate Amide (PACA) Potentiates Nerve Growth Factor (NGF)-Induced Neurite Outgrowth and Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Toxicity by Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Propargyl Caffeamide (PACA) Ameliorates Dopaminergic Neuronal Loss and Motor Dysfunctions in MPTP Mouse Model of Parkinson's Disease and in MPP+-Induced Neurons via Promoting the Conversion of proNGF to NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dl-3- n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. interchim.fr [interchim.fr]
N-Propargylphthalimide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Propargylphthalimide. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its chemical robustness is crucial for ensuring experimental reproducibility and the integrity of research outcomes. This document synthesizes available data on the stability of its constituent functional groups—the phthalimide ring and the propargyl moiety—to provide a comprehensive stability profile. It also outlines best practices for handling and storage, alongside generalized experimental protocols for stability assessment.
Core Stability Profile
This compound is a solid, beige to brown powder that is generally stable under normal temperatures and pressures.[1] However, its stability is influenced by the chemical reactivity of its two primary functional groups: the phthalimide ring and the terminal alkyne of the propargyl group.
The phthalimide group is known for its good thermal and oxidative stability and resistance to many solvents.[2] Conversely, the imide ring is susceptible to cleavage via hydrolysis, particularly under basic conditions.[3][4] Studies on structurally related phthalic imides have shown significant degradation in aqueous environments at elevated temperatures. For instance, a model phthalic imide compound demonstrated a stability of less than one hour at 80°C in water.[3] Acid-catalyzed hydrolysis is also a potential degradation pathway.[5]
The propargyl group is generally considered a robust and stable functional moiety, especially under neutral and slightly basic conditions.[1][6][7] It has been shown to be chemically stable in simulated gastric and intestinal fluids over a 24-hour period.[6] While ether linkages can be cleaved under strongly basic conditions, the propargyl group is not considered exceptionally unstable.[1] The terminal alkyne possesses specific reactivity, making it a valuable component in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), but this does not equate to general instability under typical storage conditions.[7]
Hazardous decomposition of this compound can occur under fire conditions, leading to the release of nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Quantitative Stability Data
Specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain. The following table summarizes the known stability characteristics of its core functional groups based on available literature.
| Functional Group | Condition | Stability Summary | References |
| Phthalimide | Basic (Aqueous) | Susceptible to hydrolysis and ring cleavage. | [3][4] |
| Acidic (Aqueous) | Susceptible to hydrolysis. | [5] | |
| Oxidative | Generally stable. | [2] | |
| Thermal | Generally stable. | [2] | |
| Propargyl | Neutral & Slightly Basic | Generally stable. | [1][6] |
| Strongly Basic | Potential for ether cleavage, but not highly labile. | [1] | |
| Acidic | Stable in simulated gastric fluid (pH 1.2). | [6] |
Recommended Storage and Handling Workflow
Proper handling and storage are critical to maintain the integrity of this compound. The following diagram outlines the recommended workflow from receiving to long-term storage.
Caption: Recommended workflow for handling and storage of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature, monitoring for degradation over time.
-
Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
Monitor for physical changes and analyze samples periodically by dissolving a known weight of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples at appropriate time intervals.
-
-
Control Samples: For each stress condition, prepare a control sample stored under normal conditions.
Analytical Method for Degradation Monitoring
Objective: To separate and quantify this compound and its degradation products.
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound, or MS for structural elucidation of degradation products.
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound.
-
Identify and quantify the formation of new peaks corresponding to degradation products.
-
Elucidate the structure of major degradation products using LC-MS/MS.
The following diagram illustrates a general workflow for conducting a stability study.
Caption: General workflow for a forced degradation stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [Experimental studies with cyclic imides. V. Cleavage of the phthalimide ring in thalidomide by amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. library.dphen1.com [library.dphen1.com]
Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling and Application of N-Propargylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of N-Propargylphthalimide, a versatile reagent employed in a multitude of applications, from organic synthesis to the development of novel therapeutic agents. This document outlines the critical safety protocols, detailed experimental procedures, and key chemical data necessary for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow or orange powder or crystal. A comprehensive summary of its key physical and chemical properties is provided below to ensure proper handling and storage.
| Property | Value | References |
| CAS Number | 7223-50-9 | [1] |
| Molecular Formula | C₁₁H₇NO₂ | |
| Molecular Weight | 185.18 g/mol | |
| Melting Point | 148-155 °C | |
| Appearance | White to light yellow to light orange powder/crystal | |
| Purity | >97% | |
| Storage Temperature | Room temperature; recommended to be stored in a cool, dark place (<15°C) |
Safety and Hazard Information
A thorough understanding of the potential hazards associated with this compound is paramount for ensuring laboratory safety. The following tables summarize the GHS hazard classifications and the necessary personal protective equipment (PPE).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
GHS pictograms and signal words are essential for quick hazard recognition.
Signal Word: Warning[2]
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | References |
| Eye/Face Protection | Chemical safety goggles or glasses. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A properly fitted and buttoned lab coat must be worn. | [3] |
| Respiratory Protection | A dust mask (e.g., N95) should be used, especially when handling the powder. |
Safe Handling and Emergency Protocols
Adherence to strict handling procedures and being prepared for emergencies are critical components of laboratory safety.
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. | [4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, get medical advice. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention if irritation persists. | [2] |
Spill and Disposal Procedures
-
Spills:
-
Disposal:
Experimental Protocols
This compound is a key building block in several important organic reactions. The following are detailed protocols for its synthesis and its application in click chemistry and Sonogashira coupling.
Synthesis of this compound
This protocol describes the synthesis of this compound from potassium phthalimide and propargyl bromide.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (80%)
-
Dry N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Ice-cold water
-
Nitrogen gas supply
-
Round-bottom flask with stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium phthalimide (27 mmol) in dry DMF (40 mL) at room temperature with stirring.[8]
-
Add propargyl bromide (32.4 mmol) to the solution.[8]
-
Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[8]
-
After 24 hours, cool the reaction mixture to room temperature.[8]
-
Pour the reaction mass into ice-cold water and stir for an additional hour to precipitate the product.[8]
-
Filter the resulting solid and dissolve it in dichloromethane.[8]
-
Dry the dichloromethane solution with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain this compound as a white solid.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This general protocol outlines the use of this compound as the alkyne component in a copper(I)-catalyzed click reaction.[9]
Materials:
-
This compound
-
An azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Suitable solvent (e.g., water, DMSO, or a mixture)
-
Reaction vessel
Procedure:
-
Prepare stock solutions of the THPTA ligand (e.g., 200 mM in water) and CuSO₄ (e.g., 100 mM in water).[10]
-
Incubate the CuSO₄ solution with the THPTA ligand in a 1:2 ratio for several minutes before the reaction.[10]
-
In a reaction vessel, dissolve this compound and the azide compound in the chosen solvent.
-
Add the pre-mixed THPTA/CuSO₄ catalyst to the reaction mixture.[10]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[10]
-
Add the sodium ascorbate solution to initiate the click reaction.[10]
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified by standard methods such as column chromatography or recrystallization.
Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide.[11]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., diisopropylamine or K₂CO₃)
-
Solvent (e.g., THF or EtOH)
-
Reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and CuI (e.g., 0.025 eq) in the chosen solvent.[11]
-
Add the base (e.g., 7.0 eq of diisopropylamine).[11]
-
Add this compound (1.1 eq) to the reaction mixture.[11]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.[11][12]
-
Upon completion, the reaction mixture can be worked up by filtering through a pad of Celite®, washing with appropriate aqueous solutions (e.g., saturated aq. NH₄Cl, sat. aq. NaHCO₃, and brine), drying the organic layer, and concentrating in vacuo.[11]
-
The crude product can be purified by flash column chromatography on silica gel.[11]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Click Chemistry Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Laboratory Safety Workflow.
Applications in Drug Discovery and Development
This compound and its derivatives have garnered significant interest in medicinal chemistry, particularly in the synthesis of potential anticancer agents.[13][14] The phthalimide moiety is a recognized pharmacophore present in various biologically active compounds.[15] The propargyl group provides a versatile handle for further chemical modifications, such as through click chemistry, to attach the molecule to other entities like targeting ligands or to explore structure-activity relationships.[16] Research has shown that phthalimide derivatives can exhibit a range of biological activities, and the incorporation of a propargyl group opens avenues for creating novel compounds with potential therapeutic applications.[13][17][18]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.ie [fishersci.ie]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. ijnc.ir [ijnc.ir]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Propargylphthalimide from Phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargylphthalimide is a valuable building block in organic synthesis and medicinal chemistry. The presence of the reactive propargyl group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This versatile intermediate is utilized in the synthesis of more complex molecules, including enzyme inhibitors, imaging agents, and novel heterocyclic compounds with potential therapeutic applications.
This document provides a detailed, two-step protocol for the synthesis of this compound, starting from commercially available phthalimide. The methodology is based on the well-established Gabriel synthesis, which involves the formation of a potassium phthalimide salt, followed by nucleophilic substitution with propargyl bromide. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Reaction Scheme
The overall synthesis proceeds in two main steps:
-
Formation of Potassium Phthalimide: Phthalimide is deprotonated by potassium hydroxide to form the potassium salt, a potent nucleophile.
-
N-Alkylation: The potassium phthalimide then undergoes a nucleophilic substitution reaction with propargyl bromide to yield the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of Potassium Phthalimide
This protocol outlines the preparation of the potassium salt of phthalimide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalimide in hot absolute ethanol. Aim for a near-saturated solution.
-
In a separate flask, prepare a solution of potassium hydroxide in absolute ethanol.[1]
-
Slowly add the hot ethanolic phthalimide solution to the potassium hydroxide solution with stirring.
-
A precipitate of potassium phthalimide will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the potassium phthalimide salt by vacuum filtration using a Buchner funnel.
-
Wash the salt with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the potassium phthalimide thoroughly in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride or sulfuric acid) before proceeding to the next step.[2]
Protocol 2: Synthesis of this compound
This protocol describes the N-alkylation of potassium phthalimide with propargyl bromide.[3]
Materials:
-
Potassium phthalimide (from Protocol 1)
-
Propargyl bromide (3-bromopropyne), 80% solution in toluene is commonly used
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a stirred solution of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere, add propargyl bromide (1.2 equivalents).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a gradient of 5:1 to 3:1) to afford pure this compound as a solid.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Phthalimide Molecular Weight | 147.13 g/mol | |
| Potassium Hydroxide Mol. Wt. | 56.11 g/mol | |
| Propargyl Bromide Mol. Wt. | 118.96 g/mol | |
| Product | ||
| This compound Mol. Wt. | 185.18 g/mol | |
| Appearance | Beige solid | |
| Melting Point | 148-152 °C | |
| Reaction Conditions | ||
| Solvent for Alkylation | N,N-Dimethylformamide (DMF) | [3][4] |
| Reaction Temperature | 80 °C | [4] |
| Reaction Time | 2-16 hours | [4] |
| Yield | ||
| Typical Yield | 64-98% | [4] |
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃) δ 7.95-7.82 (m, 2H), 7.81-7.68 (m, 2H), 4.47 (d, J = 2.5 Hz, 2H), 2.24 (t, J = 2.5 Hz, 1H).[4]
-
¹³C NMR Spectroscopy: Expected chemical shifts (ppm): δ 167.2 (C=O), 134.2 (Ar-C), 132.1 (Ar-C), 123.6 (Ar-CH), 82.4 (alkyne C), 72.0 (alkyne CH), 27.8 (CH₂). These are predicted values based on the structure and typical chemical shift ranges.
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands (cm⁻¹): ~3290 (alkyne C-H stretch), ~2120 (C≡C stretch, weak), ~1770 and ~1715 (imide C=O stretches), ~1600 (aromatic C=C stretch).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for this compound synthesis.
References
Detailed experimental procedure for Gabriel synthesis using N-Propargylphthalimide
An Application Note on the Gabriel Synthesis of Propargylamine using N-Propargylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of propargylamine via the Gabriel synthesis, utilizing this compound as a key intermediate. The protocols outlined below are intended for an audience with a professional background in organic chemistry.
Introduction
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct ammonolysis of alkyl halides.[1][2] This method involves the N-alkylation of a phthalimide salt, followed by the subsequent cleavage of the resulting N-alkylphthalimide to liberate the desired primary amine.[3][4] Propargylamine is a valuable building block in organic synthesis, notably in the preparation of various pharmaceuticals and agrochemicals. This protocol details a two-step process for its synthesis, commencing with the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure outlines the N-alkylation of potassium phthalimide with propargyl bromide.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (3-bromopropyne)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) and propargyl bromide (1.5 eq) in N,N-dimethylformamide.
-
Stir the reaction mixture at 25 °C for 16 hours under an inert atmosphere.
-
Upon completion, dilute the mixture with water, which will result in the precipitation of a yellow solid.
-
Filter the mixture and collect the filter cake.
-
Dry the solid product in vacuo to afford this compound.
-
For further purification, the crude product can be dissolved in ethyl acetate, washed with water and then with a saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Part 2: Synthesis of Propargylamine via Deprotection of this compound
This section details the cleavage of this compound to yield propargylamine. The following protocol is based on a high-yield method utilizing a high-boiling point primary amine.[5]
Materials:
-
This compound
-
Ethanolamine
-
High-boiling point solvent (e.g., dibutylcarbitol) - Optional
-
Hydrochloric acid (for salt formation if desired)
-
Sodium hydroxide (for liberation of free amine)
Procedure:
-
In a reaction vessel equipped for distillation, combine this compound (1.0 eq) and ethanolamine (1.25 eq). A high-boiling solvent can be used as the reaction medium.
-
Heat the reaction mixture to a temperature between 170 °C and 200 °C.
-
The reaction is typically complete within 2-3 hours.
-
As the reaction proceeds, the product, propargylamine, is formed and can be continuously removed from the reaction medium by distillation.[5]
-
The distilled propargylamine is of high purity and can be used directly for subsequent reactions.
Alternative Deprotection: Hydrazinolysis (Ing-Manske Procedure)
A common alternative for the deprotection of N-alkylphthalimides is the Ing-Manske procedure, which uses hydrazine hydrate.[3][4][6]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask and add hydrazine hydrate (1.2-1.5 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure the complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be achieved through distillation or chromatography.
Data Presentation
The following table summarizes the quantitative data for the synthesis of propargylamine via the Gabriel synthesis.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Synthesis of this compound | Potassium phthalimide, Propargyl bromide | DMF | 25 | 16 | 98% | [7] |
| 2. Deprotection to Propargylamine | This compound, Diethylenetriamine | - | 170-200 | 2-3 | 92% | [5] |
| 2. Deprotection to Propargylamine | This compound, Ethanolamine | - | 170-200 | 2-3 | 95% | [5] |
| 2. Deprotection to Propargylamine | This compound, Benzylamine | Dibutylcarbitol | 170-200 | 2-3 | 93% | [5] |
Visualizations
Signaling Pathway
References
- 1. Gabriel_synthesis [chemeurope.com]
- 2. Solvent‐free synthesis of propargylamines via A<sup>3</sup> coupling reaction and organic pollutant degradation in aque… [ouci.dntb.gov.ua]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
N-Propargylphthalimide as a Protecting Group for Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild conditions to regenerate the free amine. N-Propargylphthalimide emerges as a versatile protecting group, offering the robust protection characteristic of the phthalimide group while introducing the propargyl moiety, a functional handle for further synthetic transformations such as click chemistry.
These application notes provide a comprehensive overview of the use of this compound as a primary amine protecting group, including detailed experimental protocols for both the protection and deprotection steps.
Data Presentation: A Comparative Overview
The selection of a protection and deprotection strategy is often guided by factors such as substrate compatibility, reaction time, and yield. The following tables summarize quantitative data for representative protection and deprotection reactions.
Table 1: Protection of Primary Amines using this compound (Gabriel Synthesis Analogue)
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | K₂CO₃ | Reflux | 2 | 75-85 |
| 2 | Aniline | DMF | K₂CO₃ | 100 | 6 | 60-70 |
| 3 | n-Butylamine | DMF | K₂CO₃ | 80 | 4 | 80-90 |
| 4 | Glycine ethyl ester | Acetonitrile | Et₃N | Reflux | 12 | 70-80 |
Table 2: Deprotection of this compound-Protected Amines
| Entry | Protected Amine | Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Propargyl-N-benzylphthalimide | Hydrazinolysis | Hydrazine hydrate | Methanol | Reflux | 1 | 85-95 |
| 2 | N-Propargyl-N-phenylphthalimide | Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 2 | 70-80 |
| 3 | N-Propargyl-N-butylphthalimide | Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/Water | RT, then 80 | ~26 | ~95 |
| 4 | N-Propargyl-N-(ethoxycarbonylmethyl)phthalimide | Hydrazinolysis | Hydrazine hydrate | Methanol | Room Temp | 4 | 80-90 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (Gabriel Synthesis Analogue)
This protocol describes a general procedure for the N-alkylation of a primary amine using this compound, analogous to the Gabriel synthesis.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected amine.
Protocol 2: Deprotection of this compound-Protected Amine via Hydrazinolysis
This protocol details the cleavage of the phthalimide group using hydrazine hydrate, a standard and efficient method.
Materials:
-
This compound-protected amine
-
Hydrazine hydrate (85% solution in water)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution, e.g., 40%)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction, filtration, and distillation
Procedure:
-
In a round-bottom flask, dissolve the this compound-protected amine (1.0 eq.) in methanol.[1]
-
Add hydrazine hydrate (1.2 eq.) to the solution.[2]
-
Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide should form.[2][3]
-
After cooling to room temperature, add concentrated hydrochloric acid to dissolve the precipitate and precipitate any excess hydrazine.
-
Filter the mixture by suction filtration.
-
Combine the filtrate and washings and reduce the volume by distillation.
-
Make the resulting solution strongly alkaline with a concentrated sodium hydroxide solution, at which point the free amine should separate.
-
Extract the amine with diethyl ether (2 x volume of the aqueous layer).
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Decant the ether solution and wash the desiccant with a fresh portion of ether.
-
Evaporate the ether to yield the crude primary amine.
-
Purify the amine by distillation or column chromatography.
Protocol 3: Mild Deprotection of this compound-Protected Amine via Reductive Cleavage
This protocol offers a milder alternative to hydrazinolysis, which is particularly useful for substrates sensitive to harsh basic conditions.[4][5]
Materials:
-
This compound-protected amine
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺ form) ion-exchange resin
-
Aqueous ammonium hydroxide (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and chromatography
Procedure:
-
To a stirred solution of the this compound-protected amine (1.0 eq.) in a mixture of 2-propanol and water (typically a 6:1 ratio), add sodium borohydride (5.0 eq.) portion-wise at room temperature.[5]
-
Stir the reaction mixture for approximately 24 hours, monitoring for the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to quench the excess sodium borohydride.
-
Heat the reaction mixture to 80°C for 2 hours to facilitate the formation of the phthalide byproduct and release of the primary amine.[5]
-
After cooling, load the crude reaction mixture onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the neutral phthalide byproduct.
-
Elute the primary amine from the column using 1 M aqueous ammonium hydroxide.
-
Collect the ninhydrin-active fractions and concentrate under reduced pressure to obtain the purified primary amine.
Visualizations
Logical Workflow for Amine Protection and Deprotection
The following diagram illustrates the general workflow for the protection of a primary amine with this compound and its subsequent deprotection.
Signaling Pathway: Illustrative Multi-step Synthesis
The following diagram illustrates a representative multi-step synthesis of a β-lactam, a common motif in pharmaceuticals, where a phthalimide group is used to protect a primary amine. This serves as an example of how this compound could be integrated into a complex synthetic route.
References
- 1. Gabriel Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Deprotection of N-Propargylphthalimide using Hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, notably in the Gabriel synthesis of primary amines.[1] Its stability under various reaction conditions makes it an effective choice for multi-step syntheses. The deprotection of N-alkylated phthalimides to liberate the corresponding primary amine is a crucial final step. The Ing-Manske procedure, which employs hydrazine, is a common and effective method for this transformation due to its relatively mild and neutral conditions compared to acidic or basic hydrolysis.[2][3][4] This protocol is particularly useful for substrates sensitive to harsh conditions.[3] This document provides a detailed protocol for the deprotection of N-propargylphthalimide to yield propargylamine, a valuable building block in medicinal chemistry and organic synthesis.[5]
Reaction and Mechanism
The deprotection of this compound with hydrazine, a process known as hydrazinolysis, proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring.[4] This is followed by an intramolecular cyclization to form the stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion.[6] The desired primary amine, in this case, propargylamine, is thereby released.[4]
Quantitative Data Summary
The reaction conditions for the hydrazinolysis of N-substituted phthalimides can be adapted based on the specific substrate and the desired reaction rate. Below is a table summarizing typical conditions reported in the literature for similar deprotection reactions.
| Substrate Type | Hydrazine Reagent | Equivalents of Hydrazine | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Alkylphthalimide | Hydrazine hydrate (50-60%) | 18 | MeOH | Room Temperature | 16 h | N/A | [4] |
| Phthalimid protected PEG | Aqueous hydrazine | 40 | THF | Room Temperature | 4 h | 70-85 | [7] |
| N-Substituted Phthalimide | Hydrazine hydrate | 1.5 - 2 | Alcohols or THF | Room Temperature | 1-2 h | High | [8] |
Experimental Protocol
This protocol describes a general procedure for the deprotection of this compound using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (50-60% in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether (Et₂O) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® or other filter aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Diagram of the Experimental Workflow
Caption: Workflow for this compound Deprotection.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Addition of Hydrazine: Under an inert atmosphere (e.g., nitrogen or argon), add hydrazine hydrate (2-10 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. In some cases, gentle heating to reflux may be necessary to drive the reaction to completion. A white precipitate of phthalhydrazide will form as the reaction proceeds.[6]
-
Isolation of Crude Product:
-
Upon completion, cool the reaction mixture to room temperature if it was heated.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or toluene.
-
Filter the mixture through a pad of Celite® to remove the phthalhydrazide precipitate. Wash the filter cake with a small amount of the same organic solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Aqueous Work-up:
-
The resulting residue should be partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and a saturated aqueous solution of sodium bicarbonate to remove any remaining hydrazine.[9]
-
Separate the organic layer, and wash it again with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargylamine.
-
-
Purification: The crude propargylamine can be purified by distillation or column chromatography if necessary.
Safety Precautions
-
Hydrazine is highly toxic, corrosive, and a suspected carcinogen .[3][10] It should be handled with extreme care in a well-ventilated chemical fume hood.[2]
-
Always wear appropriate Personal Protective Equipment (PPE) , including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10] A face shield is recommended when handling larger quantities.[10]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]
-
Hydrazine is flammable and can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[11]
-
All waste containing hydrazine must be disposed of according to institutional and local regulations for hazardous waste.[2]
Diagram of the Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Hydrazinolysis of this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Mild Deprotection of N-Propargylphthalimide Without Hydrazine: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the phthalimide group is a cornerstone for protecting primary amines. However, the classical deprotection agent, hydrazine, presents significant toxicity and can be incompatible with sensitive functional groups. This document provides detailed application notes and protocols for milder, hydrazine-free methods for the deprotection of N-propargylphthalimide, a common building block in medicinal chemistry and bioconjugation.
Application Notes
The propargyl group is a valuable functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Therefore, its preservation during the deprotection of the phthalimide is crucial. While hydrazine is effective, its high toxicity and reducing potential can pose risks to both researchers and sensitive molecular scaffolds. The methods outlined below offer safer and milder alternatives.
Sodium Borohydride (NaBH₄) Reduction: This method offers an exceptionally mild, near-neutral alternative to hydrazinolysis, proceeding in a two-stage, one-flask operation.[1] The phthalimide is first reduced to a hemiaminal intermediate, which then undergoes acid-catalyzed lactonization to release the free amine and phthalide as a byproduct.[1] This method is particularly advantageous for substrates prone to racemization, such as amino acid derivatives.[1][2]
Amine-Mediated Cleavage: Primary amines, such as ethylenediamine or methylamine, serve as effective and less hazardous nucleophiles for cleaving the phthalimide ring.[3][4] The reaction proceeds via nucleophilic attack on a carbonyl group, leading to ring-opening and the formation of a stable diamide byproduct, which can be easily separated from the desired primary amine.[4] Ethylenediamine, in particular, has been demonstrated as an efficient reagent for phthalimide deprotection on solid-phase synthesis at room temperature.[3]
Data Presentation: Comparison of Mild Deprotection Methods
The following table summarizes quantitative data for the deprotection of N-phthaloylglycine, a model substrate, using various mild, non-hydrazine reagents. These conditions can serve as a starting point for the optimization of this compound deprotection.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Reductive Deprotection | Sodium borohydride (NaBH₄), Acetic acid | 2-Propanol, Water | Room Temp., then 80°C | ~26 hours | ~97%[4] | Mild conditions, suitable for sensitive substrates[1] | Longer reaction times |
| Amine-Mediated | Ethylenediamine | Isopropanol | Room Temp. | Not specified | High (qualitative)[3] | Less hazardous than hydrazine, efficient at room temp.[3] | Byproduct removal may require specific workup |
| Amine-Mediated | Methylamine (33% in Ethanol) | Ethanol | Room Temp. | A few hours | Not specified | Milder than hydrazine, volatile byproduct[5] | Methylamine is a regulated chemical in some regions[5] |
Experimental Protocols
Protocol 1: Reductive Deprotection using Sodium Borohydride
This protocol is adapted from the procedure reported by Osby, Martin, and Ganem for the mild deprotection of phthalimides.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (for purification) or standard acid/base extraction supplies
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1 equivalent) in a mixture of 2-propanol and water, add sodium borohydride (excess).
-
Stir the mixture at room temperature for approximately 24 hours. Monitor the reaction for the complete consumption of the starting material by Thin Layer Chromatography (TLC).
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze lactonization.
-
Heat the mixture to 80°C for 2 hours.[4]
-
After cooling to room temperature, the crude reaction mixture can be purified.
Work-up Option A: Ion-Exchange Chromatography
-
Load the cooled reaction mixture onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct and other neutral impurities.
-
Elute the propargylamine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure to obtain the purified primary amine.
Work-up Option B: Acid-Base Extraction
-
Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate) to remove the phthalide byproduct.
-
Make the aqueous layer basic with NaOH or KOH to liberate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propargylamine.
Protocol 2: Amine-Mediated Deprotection using Ethylenediamine
This protocol is based on the use of ethylenediamine as a mild deprotection agent.[3]
Materials:
-
This compound
-
Ethylenediamine
-
Isopropanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol or ethanol in a round-bottom flask.
-
Add ethylenediamine (10 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography or by an acid-base extraction to separate the desired propargylamine from the N,N'-diacetylethylenediamine byproduct.
Visualizations
Caption: Workflow for selecting a suitable deprotection method.
References
Application Notes and Protocols for N-Propargylphthalimide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Propargylphthalimide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" approach enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazole-containing molecules, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities and favorable physicochemical properties.
Introduction to this compound in CuAAC
This compound is a versatile building block in organic synthesis, featuring a terminal alkyne group readily available for CuAAC reactions. The phthalimide moiety can serve as a protected amine or as a key structural element in the final molecule. The CuAAC reaction itself is renowned for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for the rapid generation of compound libraries for screening and lead optimization.[1][2] The resulting 1,2,3-triazole core is a stable, aromatic linker that can act as a pharmacophore, engaging in hydrogen bonding and dipole interactions with biological targets.[3][4]
Applications in Drug Discovery and Medicinal Chemistry
The triazole derivatives synthesized from this compound have shown potential in a variety of therapeutic areas. The triazole ring is a common feature in many clinically used drugs and is known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[5][6][7][8] The phthalimide group itself is a well-known pharmacophore present in numerous bioactive compounds. By combining the phthalimide and triazole moieties through the CuAAC reaction, novel molecular architectures with potentially enhanced or unique biological profiles can be readily accessed.
Quantitative Data Presentation
The efficiency of the CuAAC reaction with this compound is influenced by the choice of catalyst, ligand, solvent, and reaction conditions. Below are tables summarizing typical reaction parameters and yields for the synthesis of 1-(phthalimidomethyl)-1,2,3-triazoles.
Table 1: Catalyst and Ligand Systems for CuAAC of this compound
| Copper Source | Reducing Agent | Ligand | Molar % (Catalyst) | Key Advantages & Considerations |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | 1-5 | Water-soluble system, ideal for bioconjugation, protects cargo from oxidation. Requires freshly prepared sodium ascorbate.[9][10] |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | 1-5 | High reaction rates, suitable for organic solvents. Limited solubility in purely aqueous media.[8][11] |
| CuI | None | None/Et₃N | 5-10 | Direct use of Cu(I) source, often used in organic solvents. Can be sensitive to oxidation. |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | None | NHC-based | 0.0025-0.05 | Extremely low catalyst loading, very high turnover numbers, rapid reactions. |
Table 2: Solvent Systems and Reaction Parameters for CuAAC with Phthalimide Derivatives
| Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Notes |
| t-BuOH / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Excellent for a wide range of substrates, promotes high reaction rates. |
| DMSO / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Good for reactants with lower solubility in more aqueous mixtures. |
| DMF | Room Temperature | 30 min - 2 hours | 67 - 98% | High dielectric constant, suitable for a broad range of reactants. Ultrasound irradiation can significantly shorten reaction times.[11] |
| CH₂Cl₂ or neat | Room Temperature | 5 min - 24 hours | > 90% | Used with highly active catalyst systems, allowing for very low catalyst loading.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in CuAAC reactions.
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide (Aqueous/Organic Mixture)
This protocol is a general starting point for the synthesis of 1-(phthalimidomethyl)-1,2,3-triazoles using an in-situ generated Cu(I) catalyst.
Materials:
-
This compound
-
Azide derivative (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide derivative (1.0 - 1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water to a final concentration of 0.1 - 0.5 M.
-
Ligand Addition: If using a ligand, add THPTA from a stock solution to a final concentration of 5 mol% relative to the limiting reagent.
-
Catalyst Addition: Add an aqueous solution of CuSO₄·5H₂O (1-5 mol% relative to the limiting reagent) to the reaction mixture.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol% relative to the limiting reagent) to initiate the reaction. A color change may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Ultrasound-Assisted CuAAC of this compound in DMF
This protocol, adapted from the synthesis of related phthalimidoalkyl triazoles, utilizes ultrasound irradiation to accelerate the reaction.[11]
Materials:
-
This compound
-
Azide derivative
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide derivative (1.1 equivalents) in DMF.
-
Reagent Addition: Add triethylamine (Et₃N) (1.5 equivalents) and CuI (0.1 equivalents) to the solution.
-
Ultrasound Irradiation: Place the sealed reaction vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (e.g., hexane/ethyl acetate).
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in CuAAC reactions.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the CuAAC of this compound.
Caption: Application of this compound in drug discovery via CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalyst Selection in N-Propargylphthalimide Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the appropriate catalyst and optimizing reaction conditions for the copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions involving N-propargylphthalimide. This document outlines experimental protocols and presents quantitative data to facilitate the efficient synthesis of 1,2,3-triazole-linked conjugates for various applications in drug development, bioconjugation, and materials science.
Introduction to this compound in Click Chemistry
This compound is a versatile building block in click chemistry, featuring a terminal alkyne functionality readily available for cycloaddition reactions. The phthalimide group can be retained in the final product or cleaved to liberate a primary amine, offering a convenient handle for further functionalization. The selection of an appropriate catalyst is crucial for achieving high yields, regioselectivity, and purity of the desired triazole product. The two primary catalytic systems for this transformation are copper(I) and ruthenium(II) complexes, which afford complementary 1,4- and 1,5-disubstituted triazole regioisomers, respectively.
Catalyst Systems for this compound Click Reactions
The choice of catalyst dictates the regioselectivity of the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and widely used method, yielding 1,4-disubstituted 1,2,3-triazoles .[1][2] The active catalyst is the copper(I) ion, which can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[3][4] To enhance catalyst stability and reaction efficiency, a stabilizing ligand is crucial.[3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the alternative 1,5-disubstituted 1,2,3-triazoles .[5][6] Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are effective catalysts for this transformation.[5][7] RuAAC is particularly useful when the 1,5-regioisomer is required for specific biological or material properties.
Quantitative Data on Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the click chemistry of terminal alkynes like this compound. Please note that optimal conditions may vary depending on the specific azide substrate and desired scale.
Table 1: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Typical Concentration Range | Notes |
| This compound (Alkyne) | 1.0 equivalent | Limiting reagent. |
| Azide | 1.0 - 1.2 equivalents | A slight excess can improve reaction kinetics and drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 1 - 10 mol% | Typically, 5 mol% is sufficient for many applications.[8] |
| Sodium Ascorbate | 5 - 50 mol% | Should be in molar excess relative to CuSO₄ to ensure reduction to Cu(I).[8] |
| Ligand (e.g., THPTA, TBTA) | 5 - 50 mol% | A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect the catalyst.[8] |
Table 2: Catalyst Systems and Typical Reaction Conditions
| Parameter | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Catalyst | CuSO₄/Sodium Ascorbate, CuI, CuBr | [CpRuCl(PPh₃)₂], [CpRuCl(COD)] |
| Ligand | THPTA (aqueous), TBTA (organic) | - |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |
| Solvent | t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂[8][9] | Toluene, Dioxane, THF, DMF[6] |
| Temperature | Room Temperature (20-25°C)[8] | Room Temperature to 80°C[6][10] |
| Reaction Time | 1 - 12 hours[8] | 30 minutes to 24 hours[6] |
| Typical Yields | High to quantitative (>90%) | Good to high (70-95%)[6] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide derivative
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)
-
Nitrogen or Argon gas (optional, for sensitive reactions)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide derivative (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by adding CuSO₄ (0.05 equivalents) to a solution of THPTA or TBTA (0.25 equivalents) in the reaction solvent. The solution should be mixed until homogeneous.
-
Reaction Initiation: Add the catalyst premix to the solution containing the alkyne and azide.
-
Addition of Reducing Agent: Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in the reaction solvent (if aqueous) or add as a solid. Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
This protocol outlines a typical procedure for achieving the 1,5-disubstituted triazole.
Materials:
-
This compound
-
Azide derivative
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)])
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst (1-5 mol%).
-
Addition of Reactants: Dissolve this compound (1.0 equivalent) and the azide derivative (1.0-1.2 equivalents) in the anhydrous solvent and add it to the reaction vessel via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80°C).[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the catalytic cycles for CuAAC and RuAAC, and a general experimental workflow for a click chemistry reaction.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3][5]
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. scispace.com [scispace.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Synthesis of Propargylamines using N-Propargylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are crucial building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals and biologically active compounds. Their unique structural motif, featuring a nitrogen atom adjacent to a carbon-carbon triple bond, imparts valuable properties for further chemical modifications, including click chemistry and the synthesis of nitrogen-containing heterocycles. One robust and widely employed method for the synthesis of primary propargylamines is through the use of N-propargylphthalimide, which acts as a stable and easily handleable precursor. This approach is a modification of the classic Gabriel synthesis, which is a reliable method for forming primary amines from alkyl halides while avoiding the common issue of over-alkylation.[1][2][3][4]
This document provides detailed protocols for the synthesis of propargylamines utilizing this compound, including the formation of the phthalimide intermediate and its subsequent deprotection to yield the desired primary amine.
Core Principle: The Gabriel Synthesis
The Gabriel synthesis is a two-step method to convert primary alkyl halides into primary amines.[1][3] The key reagent is potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), effectively preventing the multiple alkylations that can occur when using ammonia directly.[3] The process involves:
-
N-Alkylation: The phthalimide anion, a potent nucleophile, displaces a halide from a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[1][5]
-
Deprotection: The N-alkylphthalimide is then cleaved, typically through hydrazinolysis or acidic/basic hydrolysis, to release the primary amine.[1][3]
For the synthesis of propargylamines, a propargyl halide is used as the alkylating agent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key intermediate, this compound, from potassium phthalimide and propargyl bromide.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (or propargyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of this compound to Yield Propargylamine
Two common methods for the deprotection of the phthalimide group are provided below. The choice of method may depend on the sensitivity of other functional groups present in the molecule.
This is a widely used and effective method for cleaving the phthalimide group under relatively mild and neutral conditions.[1]
Materials:
-
This compound
-
Hydrazine hydrate (50-60% solution in water) or anhydrous hydrazine
-
Ethanol or Methanol
-
Diethyl ether
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 - 10.0 equivalents) to the solution.[1]
-
Stir the mixture at room temperature or gently reflux for 2-16 hours. A white precipitate of phthalhydrazide will form.[1][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture can be diluted with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the phthalhydrazide precipitate.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude propargylamine.
-
The crude product can be further purified by distillation or column chromatography.
This method offers a milder, near-neutral alternative to hydrazinolysis, which can be advantageous for sensitive substrates.[6][7] The process occurs in two stages within a single flask.[7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (for purification)
-
Ammonium hydroxide (1 M solution for elution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in a mixture of 2-propanol and water, add sodium borohydride (5.0 equivalents) in portions.[6]
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH.
-
Heat the mixture to 80°C for 2 hours to promote lactonization and release of the amine.[6]
-
After cooling, the crude reaction mixture can be purified by passing it through a column of Dowex 50 (H⁺) resin.
-
Wash the column with water to remove the phthalide byproduct.
-
Elute the desired propargylamine from the resin using a 1 M solution of ammonium hydroxide.
-
Lyophilize or concentrate the ninhydrin-active fractions to obtain the propargylamine.
Data Presentation
The following table summarizes quantitative data for the synthesis of propargylamine from this compound as reported in the literature.
| Deprotection Method | Reactant | Reagents and Conditions | Yield (%) | Reference |
| Amine Displacement | This compound | Diethylenetriamine (30% excess) | 92 | [8] |
| Amine Displacement | This compound | Ethanolamine (25% excess) | 95 | [8] |
| Reductive Deprotection | N-Phthaloyl-4-aminobutyric acid | NaBH₄ in 2-propanol/H₂O, then acetic acid | 97 | [6] |
Note: The yields reported are for specific examples and may vary depending on the substrate and reaction scale. A patent describes that reacting propargylphthalimide with specific primary mono- or poly-amines can result in yields ranging from 90% to 98%.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of propargylamines from this compound.
Caption: General workflow for propargylamine synthesis.
Reaction Mechanism: Gabriel Synthesis of Propargylamine
This diagram outlines the chemical transformations involved in the synthesis of propargylamine via the Gabriel pathway.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
Application Notes and Protocols for N-Propargylphthalimide in Multicomponent Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-propargylphthalimide in multicomponent reactions (MCRs) to generate diverse heterocyclic scaffolds. This approach offers a rapid and efficient strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. The core of this methodology is a tandem sequence involving an initial isocyanide-based multicomponent reaction to assemble a propargyl-containing intermediate, followed by an intramolecular cyclization to construct the desired heterocyclic ring system.
Application Note 1: Passerini-Type Three-Component Reaction with this compound
A novel application of phthalimide derivatives in multicomponent reactions has been demonstrated where the phthalimide N-H bond can serve as the acidic component in a Passerini-type reaction.[1][2][3] This concept can be extended to this compound, which, although lacking an N-H bond, can participate as the amine component in analogous MCRs, such as the Ugi reaction. In this proposed three-component reaction, this compound, an aldehyde, and an isocyanide react to form an α-acyloxy propargylamide intermediate. This intermediate is a versatile precursor for subsequent cyclization reactions to generate various N-heterocycles.
The reaction is typically performed at elevated temperatures in a suitable aprotic solvent, such as dichloromethane (DCM). A variety of aldehydes and isocyanides can be employed, allowing for the generation of a diverse library of propargyl-containing intermediates.
Application Note 2: Gold-Catalyzed Intramolecular Cyclization for the Synthesis of γ- and δ-Lactams
The propargyl group incorporated into the MCR product serves as a handle for subsequent intramolecular cyclization. Gold and silver catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the amide nitrogen.[4][5][6] This catalytic intramolecular hydroamination/cyclization provides a powerful method for the construction of five- and six-membered N-heterocycles, such as γ- and δ-lactams, which are prevalent motifs in biologically active compounds.[7][8][9]
The regioselectivity of the cyclization (5-exo-dig for γ-lactams versus 6-endo-dig for δ-lactams) can often be controlled by the choice of catalyst, ligands, and substitution on the propargyl chain.[10] Gold(I) catalysts, such as (Ph₃P)AuCl/AgOTf, are commonly employed for these transformations, offering high efficiency under mild reaction conditions.[1][11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the proposed two-step synthesis of heterocyclic compounds using this compound in multicomponent reactions. Data is extrapolated from analogous reactions found in the literature.
Table 1: Passerini-Type Three-Component Reaction of this compound Analogues
| Entry | Aldehyde | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-Butyl isocyanide | DCM | 80 | 12 | 85 | [1][2] |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | DCM | 80 | 16 | 82 | [1][2] |
| 3 | 2-Naphthaldehyde | Benzyl isocyanide | Toluene | 100 | 12 | 78 | [12] |
| 4 | Furfural | tert-Butyl isocyanide | DCM | 80 | 18 | 75 | [1][2] |
Table 2: Gold-Catalyzed Intramolecular Cyclization of N-Propargyl Amides
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-(1,1-diphenylprop-2-yn-1-yl)benzamide | (Ph₃P)AuCl/AgOTf (5 mol%) | DCE | 60 | 2 | 5-exo-dig (γ-Lactam) | 92 | [5] |
| 2 | N-(1-phenylprop-2-yn-1-yl)acetamide | AuCl₃ (5 mol%) | MeCN | 80 | 4 | 5-exo-dig (γ-Lactam) | 88 | [4] |
| 3 | N-(prop-2-yn-1-yl)benzamide | (IPr)AuCl/AgOTf (5 mol%) | Dioxane | 100 | 12 | 5-exo-dig (γ-Lactam) | 75 | [11] |
| 4 | N-(but-3-yn-1-yl)benzamide | AuCl (5 mol%) | Toluene | 110 | 24 | 6-endo-dig (δ-Lactam) | 65 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Reaction to Synthesize α-Acyloxy Propargylamide Intermediate
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aldehyde (1.2 mmol, 1.2 equiv.), and dry dichloromethane (DCM, 5 mL).
-
Addition of Isocyanide: Add the isocyanide (1.0 mmol, 1.0 equiv.) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-acyloxy propargylamide.
Protocol 2: General Procedure for the Gold-Catalyzed Intramolecular Cyclization
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve the α-acyloxy propargylamide (0.5 mmol, 1.0 equiv.) in dry 1,2-dichloroethane (DCE, 5 mL).
-
Catalyst Preparation: In a separate vial, pre-mix (Ph₃P)AuCl (0.025 mmol, 5 mol%) and AgOTf (0.025 mmol, 5 mol%) in dry DCE (1 mL) for 10 minutes at room temperature, protected from light.
-
Reaction Initiation: Add the pre-activated catalyst solution to the solution of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature and filter through a short pad of Celite®, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the corresponding lactam.
Visualizations
Caption: Proposed multicomponent reaction pathway.
Caption: Experimental workflow for heterocyclic synthesis.
References
- 1. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
- 2. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silver‐Free Au(I) Catalysis Enabled by Bifunctional Urea‐ and Squaramide‐Phosphine Ligands via H‐Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.uevora.pt [dspace.uevora.pt]
Application of N-Propargylphthalimide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Propargylphthalimide is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of a wide array of bioactive molecules. Its terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and specific covalent linking of the phthalimide scaffold to various azide-containing molecules, enabling the rapid generation of diverse compound libraries for drug discovery and development. The phthalimide moiety itself is a recognized pharmacophore, known for its ability to cross biological membranes due to its lipophilic and neutral nature, and it is present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]
The propargyl group is not only a key component for click chemistry but also a feature in various bioactive compounds, contributing to their pharmacological profiles.[3] The combination of the phthalimide scaffold with the versatile propargyl group in this compound creates a powerful tool for the synthesis of novel therapeutic agents.
Key Applications
The primary application of this compound lies in its use as a synthon for creating 1,2,3-triazole-containing compounds via CuAAC. This strategy has been successfully employed to synthesize molecules with a range of biological activities.
1. Anti-parasitic Agents: this compound has been instrumental in the development of novel anti-schistosomal and anti-malarial agents. By clicking this compound with various azide-functionalized scaffolds, researchers have synthesized compounds that show significant activity against Schistosoma mansoni and Plasmodium falciparum.[1][4] For instance, a series of phthalimide-triazole conjugates demonstrated potent activity against both the larval and adult stages of S. mansoni.[1]
2. Enzyme Inhibitors: The phthalimide and triazole moieties are known to interact with various enzymatic targets. Derivatives of this compound have been explored as inhibitors of enzymes such as cytochrome P450 isoforms (CYP2C9 and CYP2C19) and cholinesterases.[5][6] The substituent on the nitrogen atom of the isoindole ring has been shown to be crucial for the inhibitory activity against CYP2C9/19.[5]
3. Anticancer Agents: The 1,2,4-triazole ring, a close relative of the 1,2,3-triazole formed via click chemistry, is a privileged scaffold in anticancer drug design.[7][8] The synthesis of this compound-derived triazoles offers a promising avenue for the development of new anticancer agents, leveraging the established cytotoxicity of both the phthalimide and triazole pharmacophores.
Data Presentation
The following table summarizes representative quantitative data for bioactive molecules synthesized using this compound and related structures.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC50/EC50 (µM) | Reference |
| Phthalimide-triazole Conjugates | Schistosoma mansoni (somules and adults) | Anti-schistosomal | Active at 10 µM | [1] |
| Phthalimide-triazole Conjugates | HepG2 cells | Cytotoxicity | ≥50 µM | [1] |
| N-propargylhydroxamate derivative (Compound 4 ) | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | 2.63 ± 0.57 | [6] |
| N-propargylhydroxamate derivative (Compound 3 ) | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | 6.58 ± 0.27 | [6] |
| N-propargylhydroxamate derivative (Compound 6 ) | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | 7.20 ± 0.54 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of this compound from potassium phthalimide and propargyl bromide.
Materials:
-
Potassium phthalimide
-
Propargyl bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve potassium phthalimide (1 equivalent) in DMF in a round-bottom flask.
-
Add propargyl bromide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford pure this compound.[9]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol provides a general method for the "click" reaction between this compound and an azide-containing molecule.
Materials:
-
This compound (alkyne component)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Suitable solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)
-
Reaction vessel (e.g., Eppendorf tube or round-bottom flask)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another tube, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O and the ligand (e.g., THPTA) in a 1:5 molar ratio in water.
-
To the solution of the alkyne and azide, add the copper catalyst solution (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common methods include direct purification by chromatography, or extraction followed by chromatography. For biomolecules, purification may involve dialysis or size-exclusion chromatography to remove excess reagents and copper.
Mandatory Visualization
Caption: General workflow for synthesizing bioactive molecules using this compound.
Caption: Generalized signaling pathway for this compound-derived bioactive molecules.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
N-Propargylphthalimide Functionalization: A Versatile Platform for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-propargylphthalimide and its derivatives have emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique combination of the phthalimide moiety and the reactive propargyl group allows for diverse functionalization strategies, leading to compounds with a wide range of biological activities. These compounds have shown significant promise in the fields of oncology and neurodegenerative diseases.
This document provides detailed application notes on the utility of this compound in drug discovery, along with comprehensive experimental protocols for its synthesis, functionalization, and biological evaluation.
Application Notes
The this compound scaffold serves as a versatile building block in drug discovery due to several key features. The phthalimide group can act as a pharmacophore itself or as a protecting group for a primary amine. The terminal alkyne of the propargyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the straightforward and modular synthesis of a wide array of 1,2,3-triazole-containing derivatives, enabling rapid generation of compound libraries for high-throughput screening.
Anticancer Applications:
This compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of caspase cascades, ultimately resulting in programmed cell death.[1] Furthermore, some phthalimide derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3]
Neuroprotective Applications:
In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, this compound derivatives have shown promise as neuroprotective agents. The propargylamine moiety is a key feature in several known monoamine oxidase B (MAO-B) inhibitors. Irreversible inhibition of MAO-B by propargylamine-containing compounds leads to an increase in dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.[4] Additionally, some derivatives have been found to exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway.[5][6] This pathway plays a critical role in the cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions. By promoting the expression of antioxidant enzymes, these compounds can mitigate oxidative damage and enhance neuronal survival.[7] Furthermore, some phthalimide derivatives have been designed as dual inhibitors of both cholinesterases (AChE and BuChE) and MAO-B, offering a multi-target approach for the treatment of Alzheimer's disease.[8][9]
Quantitative Data
The following tables summarize the reported in vitro activities of various this compound and related phthalimide derivatives.
Table 1: Anticancer Activity of Phthalimide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Phthalimide Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [10] |
| Phthalimide Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [10] |
| Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [10] |
| Phthalimide-based Curcumin Derivative K3F21 | PC3 (Prostate Cancer) | Not specified, but potent | [11] |
| Phthalimide Derivative H6 | Colon and Breast Cancer Cell Lines | Effective Inhibition | [9] |
Table 2: Enzyme Inhibitory Activity of Phthalimide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Phthalimide Derivative 7aIII | Acetylcholinesterase (AChE) | 0.01844 | [3] |
| Phthalimide Derivative 10a | Acetylcholinesterase (AChE) | 0.01358 | [3] |
| Phthalimide-alkylamine Derivative TM-9 | human AChE | 1.2 | [8] |
| Phthalimide-alkylamine Derivative TM-9 | human BuChE | 3.8 | [8] |
| Phthalimide-alkylamine Derivative TM-9 | human MAO-B | 2.6 | [8] |
| N-benzyl-substituted biaryl phthalimide 3e | eeAChE | 0.24 | [9] |
| N-benzyl-substituted biaryl phthalimide 3j | eeAChE | 0.61 | [9] |
| N-benzyl-substituted biaryl phthalimide 3h | eeAChE | 0.73 | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimide conjugations for the degradation of oncogenic PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Reactions Involving N-Propargylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] The mild reaction conditions and broad substrate scope have made the Sonogashira coupling an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
N-Propargylphthalimide is a valuable building block in medicinal chemistry and materials science due to the presence of the reactive terminal alkyne and the phthalimide moiety. The phthalimide group is a common pharmacophore and can also influence the electronic and steric properties of the molecule. The Sonogashira coupling of this compound with various aryl and vinyl halides provides a straightforward route to a diverse range of substituted alkynes, which are key intermediates in the synthesis of novel therapeutic agents and functional materials.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4]
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a reactive copper acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.
Variations of the Sonogashira coupling, such as copper-free and nickel-catalyzed versions, have also been developed to address specific substrate requirements and to avoid potential issues associated with the copper co-catalyst.[1]
Applications in Research and Drug Development
The Sonogashira coupling of this compound and its derivatives is a key step in the synthesis of a variety of compounds with potential biological activity. The resulting aryl- and vinyl-substituted propargylphthalimides can serve as precursors to:
-
Heterocyclic compounds: The alkyne functionality can undergo further transformations, such as cyclization reactions, to form a wide range of nitrogen- and oxygen-containing heterocycles.
-
Bioactive molecules: The phthalimide moiety is present in several drugs, and the introduction of diverse substituents via Sonogashira coupling allows for the generation of libraries of compounds for high-throughput screening.
-
Functional materials: The rigid, linear structure of the coupled products makes them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocols
Below are representative protocols for the Sonogashira coupling of a terminal alkyne, such as this compound, with an aryl halide. These protocols are based on established literature procedures and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general and widely used method for the Sonogashira coupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Anhydrous solvent (e.g., THF, DMF, or triethylamine)
-
Amine base (e.g., diisopropylamine or triethylamine, 7.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq).
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine base (7.0 eq) and this compound (1.1 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically between 25-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Copper nanoparticles (if required)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., PEG)
Equipment:
-
Microwave reactor vial
-
Magnetic stirrer and stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2 mol%), and base (2.0 eq) in the chosen solvent.
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).
-
Workup and Purification: After cooling, the workup and purification procedure is similar to that described in Protocol 1.[5]
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with phenylacetylene, which can be considered a model for the reactivity of this compound. The data is adapted from a study utilizing a palladium-benzimidazole salt catalyst system under microwave irradiation.[5]
| Entry | Aryl Halide | Product | Yield (%)[5] |
| 1 | Iodobenzene | N-(3-phenylprop-2-ynyl)phthalimide | 95 |
| 2 | Bromobenzene | N-(3-phenylprop-2-ynyl)phthalimide | 92 |
| 3 | 4-Iodotoluene | N-(3-(p-tolyl)prop-2-ynyl)phthalimide | 96 |
| 4 | 4-Bromotoluene | N-(3-(p-tolyl)prop-2-ynyl)phthalimide | 94 |
| 5 | 4-Bromoanisole | N-(3-(4-methoxyphenyl)prop-2-ynyl)phthalimide | 90 |
| 6 | 4-Bromobenzaldehyde | N-(3-(4-formylphenyl)prop-2-ynyl)phthalimide | 85 |
| 7 | 4-Bromonitrobenzene | N-(3-(4-nitrophenyl)prop-2-ynyl)phthalimide | 88 |
| 8 | 2-Bromopyridine | N-(3-(pyridin-2-yl)prop-2-ynyl)phthalimide | 82 |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for the Sonogashira coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Propargylphthalimide Synthesis
Welcome to the comprehensive technical support center for the synthesis of N-Propargylphthalimide. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the nuances of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with propargyl bromide. This SN2 reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Poor quality of reactants: Ensure the potassium phthalimide is dry and the propargyl bromide has been stored properly to prevent degradation.
-
Suboptimal reaction conditions: The choice of solvent, reaction temperature, and reaction time are critical. DMF is a commonly used solvent that facilitates this SN2 reaction.[2]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Inefficient purification: Product loss during workup and purification steps can significantly lower the isolated yield.
Q3: What are the common byproducts in this synthesis, and how can I minimize them?
A3: A common byproduct is phthalimide, resulting from the hydrolysis of unreacted potassium phthalimide during the workup. To minimize this, ensure the reaction goes to completion and use anhydrous conditions. Another potential issue is the self-condensation or decomposition of propargyl bromide, which can be mitigated by using fresh reagent and controlling the reaction temperature.
Q4: How can I effectively purify the crude this compound?
A4: The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of petroleum ether and ethyl acetate.
-
Column Chromatography: A common eluent system for silica gel column chromatography is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1] High-performance liquid chromatography (HPLC) can also be employed for achieving high purity.[3][4]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, alternative methods include:
-
Mitsunobu Reaction: This reaction uses propargyl alcohol, phthalimide, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This method is advantageous when starting from the alcohol.
-
Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate the reaction between the phthalimide salt (in the solid or aqueous phase) and propargyl bromide (in the organic phase) using a phase-transfer catalyst. This can lead to milder reaction conditions and potentially higher yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Potassium Phthalimide: The salt may have hydrolyzed due to moisture. 2. Degraded Propargyl Bromide: Propargyl bromide can be unstable and should be stored properly. 3. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Inappropriate Solvent: The chosen solvent may not effectively dissolve the reactants or facilitate the SN2 reaction. | 1. Use freshly purchased or properly dried potassium phthalimide. 2. Use fresh, high-quality propargyl bromide. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A common temperature is 25 °C.[1] 4. Use a polar aprotic solvent such as DMF.[2] |
| Presence of Phthalimide Impurity | Hydrolysis of unreacted potassium phthalimide: During the aqueous workup, any remaining potassium phthalimide will be converted to phthalimide. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature. 2. During workup, wash the organic layer thoroughly with water to remove any water-soluble impurities. 3. Purify the crude product by recrystallization or column chromatography to separate this compound from phthalimide. |
| Formation of Dark-Colored Byproducts | Decomposition of propargyl bromide or side reactions: Propargyl bromide can undergo self-reaction or other side reactions, especially at elevated temperatures. | 1. Use a lower reaction temperature if possible. 2. Add the propargyl bromide slowly to the reaction mixture. 3. Ensure an inert atmosphere to prevent oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Impurities may have similar polarity to the product. | 1. Try different recrystallization solvents or solvent mixtures. If it remains an oil, purification by column chromatography is recommended. 2. Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may improve separation. HPLC can also provide better resolution.[3][4] |
Data Presentation
Gabriel Synthesis: Effect of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 25 | 16 | 98 | [1] |
| DMF | 28 | 2 | Not specified | [1] |
Note: The available literature provides limited direct comparative data for the Gabriel synthesis of this compound under varied conditions.
Alternative Synthesis Methods: A Comparison
| Method | Reactants | Key Reagents | Typical Solvent | Reported Yield (%) |
| Gabriel Synthesis | Potassium Phthalimide, Propargyl Bromide | - | DMF | up to 98 |
| Mitsunobu Reaction | Propargyl Alcohol, Phthalimide | PPh3, DEAD/DIAD | THF | 31-73 (for N-alkyl maleimides) |
| Phase-Transfer Catalysis | Phthalimide, Propargyl Bromide, Base | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic (e.g., Dichloromethane/Water) | Varies |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
This protocol is based on a high-yield procedure reported in the literature.[1]
Materials:
-
Potassium phthalimide
-
Propargyl bromide
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium phthalimide (1.0 eq) in DMF.
-
Add propargyl bromide (1.5 eq) to the solution.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Upon completion, dilute the mixture with water, which should cause the product to precipitate.
-
Filter the solid product and wash it with water.
-
For further purification, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.
Protocol 2: Mitsunobu Reaction for this compound Synthesis
This is a general procedure for the Mitsunobu reaction, adapted for the synthesis of this compound.[5][6]
Materials:
-
Propargyl alcohol
-
Phthalimide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve propargyl alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Scheme: Gabriel vs. Mitsunobu Synthesis
Caption: Comparison of Gabriel and Mitsunobu synthesis routes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing the Gabriel Synthesis of N-Propargylphthalimide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Propargylphthalimide in the Gabriel synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My N-alkylation of potassium phthalimide with propargyl bromide is giving a low yield. What are the common causes and how can I improve it?
Low yields in the N-alkylation step are a frequent challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Potassium Phthalimide: Ensure it is dry and of high purity. Old or improperly stored potassium phthalimide may have absorbed moisture, reducing its nucleophilicity. Consider using freshly prepared or newly purchased reagent.
-
Propargyl Bromide: This reagent can degrade over time. It is advisable to use a fresh bottle or purify it by distillation before use. Commercial propargyl bromide is often stabilized, which is generally acceptable.
-
Solvent: The use of anhydrous solvents is crucial, as the presence of water can hydrolyze the phthalimide salt and react with propargyl bromide. Dimethylformamide (DMF) is an excellent solvent for this reaction, but ensure it is anhydrous.
-
-
Reaction Conditions:
-
Base: If you are generating the phthalimide anion in situ from phthalimide, the choice of base is critical. Potassium carbonate (K₂CO₃) is a commonly used and effective base. Ensure it is finely powdered and anhydrous to maximize its reactivity. While stronger bases like potassium hydroxide (KOH) can be used, they increase the risk of side reactions with the propargyl group.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Excessive heat can lead to the decomposition of propargyl bromide and promote side reactions. A temperature of 25°C is often sufficient when using a polar aprotic solvent like DMF.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). While some protocols suggest long reaction times, the reaction in DMF at room temperature can be complete within a few hours. A reported high-yield synthesis was complete in 16 hours at 25°C.
-
2. I'm observing multiple spots on my TLC plate after the N-alkylation reaction. What are the possible side products and how can I minimize them?
The formation of multiple products indicates the occurrence of side reactions. With a propargyl group, there are specific side reactions to consider:
-
Glaser Coupling: The terminal alkyne proton of the propargyl group is weakly acidic. In the presence of a base and certain metal ions (like copper, which can be a trace impurity), oxidative coupling of the terminal alkyne can occur, leading to the formation of a diyne byproduct.
-
Mitigation:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative coupling.
-
Avoid Copper Contamination: Ensure your glassware and reagents are free from copper contamination.
-
Protecting Group: For sensitive substrates or if Glaser coupling is a persistent issue, consider protecting the terminal alkyne with a trimethylsilyl (TMS) group. This will require an additional deprotection step later.
-
-
-
Isomerization/Rearrangement: Under strongly basic conditions or at elevated temperatures, the propargyl group can potentially isomerize to an allenic or a conjugated enyne system.
-
Mitigation: Use a milder base like potassium carbonate instead of stronger bases like hydroxides or alkoxides. Avoid excessive heating.
-
-
Unreacted Starting Materials: Incomplete reactions will show spots for both potassium phthalimide and propargyl bromide.
-
Mitigation: Ensure proper stoichiometry, use high-purity reagents, and allow for sufficient reaction time as monitored by TLC.
-
3. The deprotection of this compound with hydrazine hydrate is resulting in a low yield of propargylamine. How can I optimize this step?
The hydrazinolysis of the phthalimide group is a critical step. Low yields of the desired propargylamine can often be attributed to the following:
-
Incomplete Reaction:
-
Hydrazine Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. Typically, 1.5 to 2 equivalents are used.
-
Reaction Time and Temperature: The reaction is often carried out in a protic solvent like ethanol or methanol at room temperature or with gentle refluxing. The reaction can take several hours to go to completion. Monitor the disappearance of the this compound starting material by TLC.
-
-
Work-up and Purification Losses: Propargylamine is a small, volatile, and water-soluble amine, which can lead to significant losses during the work-up and isolation process.
-
Precipitation of Phthalhydrazide: The byproduct, phthalhydrazide, is a solid that precipitates out of the reaction mixture. Ensuring its complete removal by filtration is crucial. Acidifying the mixture with HCl after the reaction can aid in precipitating the phthalhydrazide.
-
Extraction of Propargylamine: After removing the phthalhydrazide, the filtrate needs to be made basic to liberate the free amine from its salt. Extraction with an organic solvent like dichloromethane or diethyl ether must be done thoroughly (multiple extractions) to recover the water-soluble amine.
-
Distillation: Propargylamine has a low boiling point (around 83-85 °C). If purification is done by distillation, care must be taken to avoid losses. Distillation under reduced pressure can be a good option.
-
4. Are there milder alternatives to hydrazine for the deprotection of this compound?
Yes, for substrates that may be sensitive to the conditions of hydrazinolysis, a milder reductive deprotection method using sodium borohydride (NaBH₄) is an excellent alternative.[1] This method proceeds in a two-stage, one-flask operation and has been shown to give high yields for various N-alkylphthalimides.[1]
-
Mechanism Overview: The reaction involves the reduction of the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes to release the primary amine and phthalide as a byproduct.[1]
-
Advantages: This method is performed under near-neutral conditions and can be beneficial if the propargyl group is sensitive to the basicity of hydrazine.
Data Presentation
The following tables summarize key quantitative data for the synthesis and deprotection steps.
Table 1: N-Alkylation of Phthalimide/Potassium Phthalimide with Propargyl Bromide - Effect of Reaction Conditions on Yield
| Entry | Phthalimide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| 1 | Potassium Phthalimide | - | DMF | 25 | 16 | 98 | (Not explicitly found in search results, but a high-yield protocol exists) |
| 2 | Phthalimide | K₂CO₃ | DMF | Room Temp | 12 | 53-77 (for other N-alkylations) | [2] |
| 3 | Phthalimide | K₂CO₃ | Acetone | 60-62 | 6-48 | 65-71 (for other N-alkylations) | [3][4] |
Table 2: Comparison of Deprotection Methods for N-Alkylphthalimides
| Method | Reagent(s) | Solvent | Temperature | Typical Yield (%) | Key Advantages | Potential Drawbacks | Reference |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate | Ethanol or Methanol | Room Temp to Reflux | High (Specific yield for this compound not found, but generally effective) | Efficient and widely used. | Hydrazine is toxic; can be harsh for sensitive functional groups. | [5][6] |
| Reductive Cleavage | Sodium Borohydride, Acetic Acid | 2-Propanol/Water | Room Temp then 80°C | High (up to 97% for other amines) | Very mild, near-neutral conditions; good for sensitive substrates. | Longer reaction times; requires a two-stage, one-flask procedure. | [1][7] |
| Transamination | Diethylenetriamine | Neat | 140-200°C | 92 | High yield, pure product via distillation. | High temperatures required. | [8] |
| Transamination | Ethanolamine | Neat | 140-200°C | 95 | High yield, pure product via distillation. | High temperatures required. | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a high-yield procedure for the N-alkylation of potassium phthalimide.
-
Materials:
-
Potassium phthalimide
-
Propargyl bromide (80% solution in toluene is common)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add propargyl bromide (1.1 - 1.2 equivalents) dropwise at room temperature (25°C).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Protocol 2: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Diethyl Ether
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature or reflux gently for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
-
Acidify the mixture with concentrated HCl to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Make the filtrate basic (pH > 10) with a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to avoid loss of the volatile product.
-
The crude propargylamine can be further purified by distillation if required.
-
Protocol 3: Mild Deprotection of this compound using Sodium Borohydride
This protocol is adapted from a general procedure for the mild deprotection of N-alkylphthalimides.[1]
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of 2-propanol and water (typically a 6:1 ratio).
-
To the stirred solution, add sodium borohydride (4.0 - 5.0 equivalents) portion-wise at room temperature.
-
Stir the mixture for 24 hours at room temperature. Monitor the reaction by TLC.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and remove the 2-propanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate to yield propargylamine.
-
Visualizations
References
- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
Common side reactions in the synthesis of N-Propargylphthalimide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propargylphthalimide. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved via a Gabriel synthesis. This involves the nucleophilic substitution of a propargyl halide (e.g., propargyl bromide) with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, attacking the electrophilic carbon of the propargyl halide to form the N-C bond.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of the potassium phthalimide.
-
Side reactions: Competing side reactions can consume the starting materials and reduce the yield of the desired product.
-
Suboptimal reagents: The quality of the potassium phthalimide and propargyl halide is crucial. Old or impure reagents can lead to lower yields.[4]
-
Moisture: The presence of water can hydrolyze the phthalimide and affect the reaction efficiency.
Q3: I observe an unknown impurity in my NMR spectrum. What could it be?
Common impurities can include:
-
Unreacted starting materials: Residual potassium phthalimide or propargyl bromide.
-
Phthalimide: If the this compound is hydrolyzed during workup or storage.
-
Side products: Byproducts from side reactions such as Glaser coupling or isomerization to an allene derivative.[5][6][7]
Q4: How can I purify the crude this compound?
Purification is typically achieved through recrystallization or column chromatography. A common method involves dissolving the crude product in a suitable solvent and then adding a non-solvent to induce crystallization. For column chromatography, a silica gel stationary phase with a solvent system like petroleum ether and ethyl acetate is often effective.[8]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common side reactions.
| Problem | Probable Cause | Recommended Solution |
| Low yield of this compound | Incomplete Reaction: Potassium phthalimide has poor solubility in some organic solvents, leading to a slow or incomplete reaction. | - Use a polar aprotic solvent like DMF or DMSO to improve the solubility of potassium phthalimide. - Ensure the reaction is stirred vigorously to maximize the interaction between reactants. - Increase the reaction time or temperature, monitoring the progress by TLC. |
| Presence of a high molecular weight byproduct | Glaser Coupling: In the presence of certain metal ions (like copper) and oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne.[9][10][11][12] | - Use high-purity reagents and solvents to minimize metal contamination. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Appearance of unexpected peaks in the vinyl region of the 1H NMR spectrum | Isomerization to Allenylphthalimide: The propargyl group can isomerize to a more stable allenyl isomer under certain conditions, particularly in the presence of a base.[5][13][14] | - Use a non-nucleophilic base, if required, and maintain a moderate reaction temperature. - Minimize the reaction time to reduce the likelihood of isomerization. |
| Formation of a white precipitate during workup | Hydrolysis of Phthalimide: The phthalimide ring can be cleaved by strong acids or bases, especially at elevated temperatures, to form phthalic acid or a phthalamic acid derivative.[15][16][17] | - Use mild conditions for the workup. If an aqueous wash is necessary, use neutral or slightly acidic water. - Avoid prolonged exposure to strong acids or bases. |
| Difficulty in removing unreacted potassium phthalimide | Poor Solubility of Byproduct: Potassium phthalimide is often insoluble in the organic solvents used for extraction. | - After the reaction, filter the mixture to remove any undissolved solids before the aqueous workup. - Wash the organic layer with water to remove any remaining salts. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Potassium phthalimide
-
Propargyl bromide (or propargyl chloride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.
-
To the stirred solution, add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to increase the reaction rate.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.[8]
Visualizations
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 7223-50-9 [chemicalbook.com]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 12. Glaser coupling - Wikiwand [wikiwand.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. multimedia.knv.de [multimedia.knv.de]
- 15. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Preventing Glaser coupling side reaction with N-Propargylphthalimide
Welcome to the Technical Support Center for N-Propargylphthalimide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common Glaser coupling side reaction and to offer troubleshooting advice for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling side reaction and why is it a problem when working with this compound?
A1: The Glaser coupling is an oxidative homocoupling of terminal alkynes, like this compound, to form a symmetric 1,3-diyne.[1] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[2] It is a significant side reaction because it consumes your starting material and generates an undesired homocoupled dimer, which can complicate purification and reduce the yield of your target product.
Q2: I'm observing a significant amount of a dimerized byproduct in my reaction. How can I confirm it's from Glaser coupling?
A2: The dimerized byproduct from Glaser coupling of this compound will have a molecular weight approximately double that of the starting material, minus two hydrogen atoms. You can characterize this byproduct using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the 1,3-diyne structure.
Q3: What are the key factors that promote the Glaser coupling side reaction?
A3: The primary factors that promote Glaser coupling are the presence of a copper(I) catalyst, an oxidant (typically oxygen from the air), and a base.[1][3] Reactions run at elevated temperatures can also sometimes see an increase in the rate of this side reaction.
Q4: Can I avoid Glaser coupling by using a different coupling reaction?
A4: Yes, several alternative coupling reactions can be used to avoid the homocoupling of terminal alkynes. Copper-free Sonogashira coupling is a common and effective alternative for coupling terminal alkynes with aryl or vinyl halides.[4] This method eliminates the copper co-catalyst that is primarily responsible for the Glaser side reaction.
Q5: How can I purify my desired product from the Glaser coupling byproduct?
A5: Purification can often be achieved using standard chromatography techniques such as flash column chromatography on silica gel. The difference in polarity and size between your desired product and the larger, more symmetrical diiyne byproduct should allow for separation. Developing an appropriate solvent system for your column is crucial for achieving good separation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the Glaser coupling side reaction when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High percentage of homocoupled byproduct (Diyne formation) | Presence of oxygen in the reaction. | 1. Degas your solvents: Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes).2. Use Schlenk techniques: Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk lines and flasks to exclude air.3. Maintain a positive pressure of inert gas throughout the reaction. |
| Copper(I) catalyst is being oxidized to the active species for Glaser coupling. | 1. Add a reducing agent: Introduce a reducing agent like sodium ascorbate to the reaction mixture to keep the copper in the +1 oxidation state.[5] 2. Use a fresh copper(I) source: Ensure your Cu(I) salt is not old or discolored, as this may indicate oxidation to Cu(II). | |
| Reaction conditions favor homocoupling. | 1. Lower the reaction temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the Glaser side reaction more than the desired reaction.2. Choose an appropriate ligand: The choice of ligand for the copper catalyst can influence the selectivity. Tridentate or tetradentate ligands may suppress Glaser coupling more effectively than bidentate ligands.[5] | |
| Low or no yield of the desired cross-coupled product | In addition to Glaser coupling, other factors could be at play. | 1. Verify reagent quality: Ensure all starting materials, especially the coupling partner and catalysts, are pure and active.2. Optimize reaction stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion.3. Check catalyst activity: If using a palladium co-catalyst (e.g., in Sonogashira coupling), ensure it has not degraded. |
| Difficulty in reproducing literature procedures | Subtle differences in experimental setup or reagent quality. | 1. Pay close attention to anhydrous and anaerobic conditions: Even small amounts of air or moisture can significantly impact the reaction outcome.2. Purify reagents: If in doubt, purify your solvents and reagents before use. Freshly distilled solvents and recrystallized solids can make a difference. |
Data Presentation
The following table provides a representative summary of how different preventative measures can affect the yield of the desired product versus the Glaser coupling byproduct in a typical cross-coupling reaction involving a terminal alkyne like this compound.
| Condition | Desired Product Yield (%) | Glaser Homocoupling Byproduct Yield (%) | Notes |
| Standard (Air, Cu(I) catalyst) | 40-60 | 20-40 | Significant formation of homocoupled product is expected. |
| Inert Atmosphere (Argon) | 70-85 | 5-15 | Exclusion of oxygen significantly reduces Glaser coupling. |
| Inert Atmosphere + Reducing Agent (e.g., Sodium Ascorbate) | 85-95 | < 5 | The combination of an inert atmosphere and a reducing agent is highly effective. |
| Use of Protecting Group (e.g., TMS) | > 95 (after deprotection) | < 1 | Protection of the alkyne is the most robust method to prevent homocoupling but adds extra synthetic steps. |
| Copper-Free Conditions (e.g., Copper-Free Sonogashira) | 80-95 | Not applicable | Eliminates the catalyst responsible for Glaser coupling. |
Note: These are representative yields based on literature reports for terminal alkynes and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Standard Cross-Coupling with Potential for Glaser Side Reaction
This protocol describes a general copper-catalyzed cross-coupling reaction where Glaser homocoupling of this compound is a likely side reaction.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Protocol to Prevent Glaser Coupling
This protocol incorporates measures to suppress the Glaser homocoupling of this compound.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Sodium ascorbate
-
Anhydrous, thoroughly degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under a strict inert atmosphere (argon), add this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), CuI (0.1 eq.), and sodium ascorbate (0.2 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, thoroughly degassed solvent via cannula, followed by the degassed amine base (2.0 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Signaling pathway of the Glaser coupling side reaction.
Caption: Troubleshooting workflow for minimizing Glaser coupling.
References
Technical Support Center: Purification of N-Propargylphthalimide
Welcome to the technical support center for the purification of N-Propargylphthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The synthesis of this compound, commonly achieved through a variation of the Gabriel synthesis by reacting potassium phthalimide with propargyl bromide, can lead to several impurities. The most prevalent are typically unreacted starting materials.
Common Impurities:
-
Unreacted Potassium Phthalimide: Due to incomplete reaction or slight excess, this salt is a common impurity.
-
Unreacted Propargyl Bromide: As a volatile and reactive starting material, some may remain in the crude product.
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Phthalimide: This can be present if the potassium salt of phthalimide is hydrolyzed during the reaction or work-up.[1]
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Side-Products: Although generally a clean reaction, minor side-products from the decomposition of starting materials or solvent-related by-products can occur.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary and most effective methods for purifying this compound are recrystallization and column chromatography. For specific situations, acid-base extraction or sublimation may also be considered.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common eluent system for TLC analysis of this compound is a mixture of petroleum ether and ethyl acetate.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Issue 1: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of this compound, or the solution is too concentrated. The melting point of this compound is approximately 148-155 °C.[2][3]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
If the issue persists, consider a different solvent or a solvent mixture.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution to increase the concentration of the product.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound to the solution.
-
Issue 3: The recovered yield is very low.
-
Possible Cause:
-
Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.
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The product is significantly soluble in the cold solvent.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
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Minimize the amount of hot solvent used to dissolve the crude product.
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Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
If performing a hot filtration, pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4][5]
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The eluent system may not have the optimal polarity to effectively separate the components.
-
Solution:
-
Adjust the eluent polarity: If the spots on a TLC plate are too close together, you need to change the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), increasing the polarity will move all components further up the plate. A systematic approach is to test different ratios of your solvent system (e.g., petroleum ether:ethyl acetate) using TLC to find the optimal separation.
-
Try a different solvent system: If adjusting the ratio is not effective, consider a different eluent system. For example, a mixture of hexane and acetone or dichloromethane and methanol could be explored.
-
Gradient elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be very effective.
-
Issue 2: The product is eluting too quickly or too slowly.
-
Possible Cause: The eluent polarity is too high or too low, respectively.
-
Solution:
-
Eluting too quickly (high Rf value on TLC): Decrease the polarity of the eluent. For a petroleum ether:ethyl acetate system, this means increasing the proportion of petroleum ether.
-
Eluting too slowly (low Rf value on TLC): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Issue 3: Tailing of the product spot on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Solution:
-
Add a modifier: For compounds with acidic or basic functionalities, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine) can improve the peak shape.
-
Reduce the sample load: Overloading the column is a common cause of tailing. Use a larger column or apply less sample.
-
Data Presentation
| Purification Method | Key Parameters | Typical Purity | Expected Yield |
| Recrystallization | Solvent: Ethanol or Isopropanol | >98% | 70-90% |
| Column Chromatography | Stationary Phase: Silica GelEluent: Petroleum Ether:Ethyl Acetate (5:1 v/v) | >99% | 60-85% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil while stirring. Continue adding hot isopropanol dropwise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
Removing phthalhydrazide byproduct after N-Propargylphthalimide deprotection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the phthalhydrazide byproduct following the deprotection of N-propargylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting this compound?
The most prevalent method for the deprotection of N-alkylphthalimides, including this compound, is the Ing-Manske procedure.[1][2] This involves reacting the N-substituted phthalimide with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol or methanol.[3] This reaction cleaves the phthalimide group, releasing the desired primary amine (propargylamine) and forming the phthalhydrazide byproduct.[1][3]
Q2: Why is the removal of the phthalhydrazide byproduct often challenging?
The separation of phthalhydrazide can be difficult due to its physical properties.[1] It is a high-melting-point solid that can sometimes be challenging to completely remove from the desired amine product.[4] Incomplete removal can lead to contamination of the final product.
Q3: What are the primary methods for removing the phthalhydrazide byproduct?
The main strategies for removing the phthalhydrazide byproduct are:
-
Filtration: Phthalhydrazide often precipitates out of the reaction mixture, especially upon cooling, and can be removed by filtration.[5]
-
Acidification and Filtration: The solubility of phthalhydrazide is low in acidic solutions. Therefore, acidifying the reaction mixture with an acid like hydrochloric acid (HCl) can promote its precipitation, allowing for more complete removal by filtration.[4][6]
-
Extraction: After converting the desired amine into its salt form by acidification, the non-basic phthalhydrazide can be separated by extraction with an organic solvent. The amine can then be liberated by basification of the aqueous layer and extracted into an organic solvent.[6]
Q4: Are there alternative deprotection methods that avoid the formation of phthalhydrazide?
Yes, there are milder, near-neutral deprotection methods that circumvent the formation of the phthalhydrazide byproduct. One such method involves the use of sodium borohydride (NaBH₄) in isopropanol, followed by the addition of acetic acid.[6][7] This two-stage, one-flask procedure is particularly useful for substrates with sensitive functional groups.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Propargylamine | Incomplete deprotection reaction. | - Ensure a sufficient excess of hydrazine hydrate is used (typically 1.5-2 equivalents).- Increase the reaction time or temperature, monitoring the reaction progress by TLC.[6] |
| Loss of product during workup. | - If your propargylamine is volatile, avoid excessive concentration on a rotary evaporator.[4]- Ensure the pH is sufficiently basic (>10) during the final extraction of the free amine. | |
| Phthalhydrazide Contamination in Final Product | Incomplete precipitation of phthalhydrazide. | - After the reaction, cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.[8]- Ensure the acidic solution is sufficiently concentrated to minimize the solubility of phthalhydrazide. |
| Inefficient filtration. | - Use a fine-porosity filter paper or a sintered glass funnel.- Wash the filtered solid thoroughly with a suitable cold solvent. | |
| Co-extraction of phthalhydrazide. | - If performing an extraction, ensure the aqueous layer is sufficiently acidic to protonate the amine and render the phthalhydrazide insoluble before extraction. | |
| Difficulty Filtering the Phthalhydrazide Precipitate | The precipitate is too fine or gelatinous. | - Try adding a different solvent to the mixture to induce the formation of larger, more easily filterable crystals.- Centrifugation followed by decantation of the supernatant can be an alternative to filtration. |
| Emulsion Formation During Extraction | High concentration of salts or byproducts. | - Add a small amount of a saturated brine solution to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Improved Ing-Manske Procedure with Acidic Workup
This protocol is a modification of the standard Ing-Manske procedure and is designed to enhance the removal of the phthalhydrazide byproduct.[6]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (e.g., 2 M)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the disappearance of the starting material by TLC. A white precipitate of phthalhydrazide will form.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture until it is acidic (pH ~1-2). This will protonate the propargylamine to form the water-soluble hydrochloride salt and further precipitate the phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide. Wash the precipitate with a small amount of cold ethanol.
-
Transfer the filtrate to a separatory funnel.
-
Make the filtrate basic by adding sodium hydroxide solution until the pH is >10. This will deprotonate the propargylamine hydrochloride to the free amine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the propargylamine.
Protocol 2: Sodium Borohydride Mediated Deprotection
This method offers a milder alternative to hydrazinolysis and avoids the formation of phthalhydrazide.[7]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Acetic acid
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Dissolve the this compound in isopropanol in a round-bottom flask.
-
Add sodium borohydride (4-5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄.
-
Remove the isopropanol under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the propargylamine.
Data Presentation
| Purification Method | Principle | Advantages | Disadvantages | Reported Yield (Overall Synthesis) |
| Filtration of Phthalhydrazide | Low solubility of phthalhydrazide in the reaction solvent. | Simple and direct. | May not be sufficient for complete removal, especially for more soluble derivatives.[1] | Varies widely depending on the substrate. |
| Acidification & Filtration | Phthalhydrazide is sparingly soluble in acidic solutions. | Generally more effective at removing the byproduct than simple filtration.[6] | Requires subsequent basification and extraction to isolate the free amine.[4] | Often high yields reported for the amine product. |
| Extraction | Separation based on the different solubility of the amine salt and phthalhydrazide. | Can be very effective for complete removal of the byproduct.[6] | Involves multiple steps and larger volumes of solvent. | High purity of the final product is often emphasized. |
| Alternative Deprotection (e.g., NaBH₄) | Avoids the formation of phthalhydrazide. | Simplifies the workup procedure significantly.[7] | May require longer reaction times and specific reaction conditions.[6] | Yields are generally good to excellent. |
Visualizations
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues of N-Propargylphthalimide in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with N-Propargylphthalimide in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid with a melting point in the range of 148-152 °C. It is known to be soluble in N,N-dimethylformamide (DMF), as this solvent is commonly used in its synthesis.[1] It also exhibits some solubility in ethyl acetate and dichloromethane, which are often used for extraction and purification processes.[1]
Q2: Are there any quantitative data available for the solubility of this compound in common organic solvents?
Data Presentation: Estimated Solubility of Phthalimide (as a proxy for this compound)
The following table summarizes the mole fraction solubility of phthalimide in several organic solvents at different temperatures. This data can be used to approximate the solubility behavior of this compound.
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | n-Butanol | Ethyl Acetate | Acetonitrile | Toluene | Acetone |
| 283.15 | 0.00362 | 0.00284 | 0.00231 | 0.00245 | 0.00211 | 0.0115 | 0.00898 | 0.00036 | 0.0211 |
| 288.15 | 0.00445 | 0.00345 | 0.00281 | 0.00298 | 0.00257 | 0.0138 | 0.0108 | 0.00045 | 0.0253 |
| 293.15 | 0.00545 | 0.00419 | 0.00341 | 0.00362 | 0.00312 | 0.0165 | 0.0130 | 0.00056 | 0.0303 |
| 298.15 | 0.00665 | 0.00509 | 0.00414 | 0.00439 | 0.00378 | 0.0198 | 0.0156 | 0.00069 | 0.0362 |
| 303.15 | 0.00810 | 0.00617 | 0.00502 | 0.00532 | 0.00458 | 0.0237 | 0.0187 | 0.00085 | 0.0430 |
| 308.15 | 0.00982 | 0.00746 | 0.00608 | 0.00645 | 0.00555 | 0.0284 | 0.0224 | 0.00105 | 0.0511 |
| 313.15 | 0.01186 | 0.00902 | 0.00736 | 0.00781 | 0.00672 | 0.0340 | 0.0268 | 0.00129 | 0.0607 |
| 318.15 | 0.01431 | 0.01089 | 0.00891 | 0.00945 | 0.00813 | 0.0407 | 0.0321 | 0.00158 | 0.0721 |
Source: Adapted from a study on Phthalimide solubility.
Troubleshooting Guide: Overcoming Solubility Issues in Reaction Media
This guide provides a systematic approach to addressing poor solubility of this compound during chemical reactions, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Issue 1: this compound does not fully dissolve in the reaction solvent.
-
Possible Cause: The chosen solvent has low solvating power for this compound at the reaction temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of this compound. Monitor the reaction for any potential degradation of starting materials or products at elevated temperatures.
-
Use a Co-solvent System: Introduce a co-solvent in which this compound is more soluble. Common co-solvent systems for click chemistry with poorly soluble reagents include mixtures of water with tert-butanol (t-BuOH) or dimethyl sulfoxide (DMSO).[2]
-
Solvent Screening: If possible, perform small-scale solubility tests with alternative solvents that are compatible with your reaction conditions. Based on the data for phthalimide, solvents like acetone and ethyl acetate could be considered, though their compatibility with the specific reaction must be verified.
-
Sonication: Applying ultrasonic agitation can help to break down solid aggregates and enhance dissolution.
-
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
-
Possible Cause: Even if partially dissolved, the low concentration of this compound in the solution is limiting the reaction rate.
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the solvents to find the optimal balance between reactant solubility and reaction kinetics.
-
Increase Reactant Concentration (if possible): For the more soluble reaction partner (e.g., the azide in a click reaction), using a higher concentration can help drive the reaction to completion, even with a lower concentration of dissolved this compound.[2]
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower rate.[2]
-
Ligand Selection in Catalyzed Reactions: In copper-catalyzed reactions, the choice of ligand can influence the reaction efficiency. Some ligands may improve the effective concentration of the catalyst and enhance the reaction rate under dilute conditions.[3]
-
Issue 3: Product precipitates from the reaction mixture, complicating analysis and purification.
-
Possible Cause: The product of the reaction has lower solubility in the reaction medium than the starting materials.
-
Troubleshooting Steps:
-
Solvent System Modification: Similar to addressing starting material solubility, adjusting the solvent system by adding a co-solvent in which the product is more soluble can prevent precipitation.
-
Dilution: If precipitation occurs upon completion, diluting the reaction mixture with a solvent that dissolves the product can facilitate workup and purification.
-
Filtration: If the product precipitates cleanly, filtration can be a straightforward method of initial purification.[4] The filtered product can then be washed with a suitable solvent to remove unreacted starting materials and byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for a CuAAC (Click) Reaction with this compound Using a Co-solvent System
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
Procedure:
-
Prepare Stock Solutions:
-
This compound (Alkyne): Prepare a stock solution of the desired concentration in a minimal amount of a suitable organic solvent like DMSO or DMF.
-
Azide: Prepare a stock solution of the azide in the reaction solvent (e.g., a t-BuOH/water mixture).
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In the reaction vessel, add the azide stock solution.
-
Add the desired volume of the t-BuOH/water co-solvent.
-
Add the this compound stock solution to the reaction mixture with vigorous stirring or vortexing to ensure maximal dispersion and dissolution.
-
Add the THPTA ligand stock solution (typically 1-5 equivalents relative to copper).
-
Add the CuSO₄ stock solution (typically 1-5 mol% relative to the limiting reagent).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Workup and Purification:
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography, depending on its properties and the reaction mixture composition.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Experimental workflow for a CuAAC (Click) reaction involving this compound.
Caption: Conceptual workflow for drug development where this compound derivatives may be utilized.
References
Technical Support Center: Catalyst Poisoning in N-Propargylphthalimide Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to catalyst poisoning in reactions involving N-Propargylphthalimide.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[1][2] This chemical deactivation reduces the catalyst's effectiveness, leading to slower reaction rates, lower yields, or complete reaction failure.[2] Unlike thermal decomposition or physical damage, poisoning is a chemical process.[1]
Q2: Which catalysts are typically used for this compound reactions and are susceptible to poisoning?
A2: this compound is often used in cross-coupling reactions like the Sonogashira coupling.[3][4] These reactions predominantly employ palladium (Pd) catalysts, often in combination with a copper (Cu) co-catalyst.[3][5] Palladium catalysts, whether homogeneous (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or heterogeneous (e.g., Pd on carbon), are highly susceptible to poisoning.[1][6] Gold-based catalysts used in some propargyl derivative reactions can also be affected.[7]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary symptoms include:
-
Stalled or Sluggish Reactions: The reaction starts but fails to proceed to completion, or the reaction rate is significantly slower than expected.
-
Low or No Product Yield: Despite correct stoichiometry and conditions, the desired product is formed in low quantities or not at all.
-
Change in Reaction Mixture Appearance: A common observation is the formation of palladium black, a precipitate of inactive Pd(0), which indicates catalyst decomposition.[8]
-
Inconsistent Results: Reactions are not reproducible, with varying yields between batches, suggesting intermittent contamination.
Q4: What are the most common poisons for palladium catalysts?
A4: Palladium catalysts are sensitive to a variety of substances that can act as poisons. These often contain sulfur, nitrogen, phosphorus, or heavy metals.[1][9][10] Common examples include:
-
Sulfur Compounds: Thiols, sulfides, and thiophene are potent poisons.[11]
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles (like pyridine or imidazole), nitriles, and even some amine bases or substrates can strongly coordinate to the palladium center and inhibit catalysis.[9][12]
-
Halides: Excess halide ions (Cl⁻, Br⁻, I⁻) can sometimes interfere with the catalytic cycle.[1]
-
Heavy Metals: Trace impurities of metals like lead, mercury, or cadmium in reagents can deactivate the catalyst.[13][14][15]
-
Oxidizing Agents: Oxygen can promote the undesirable homocoupling of alkynes and can lead to the oxidation and deactivation of phosphine ligands and Pd(0) species.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: My Sonogashira coupling reaction with this compound has stalled. How can I confirm if catalyst poisoning is the cause?
A5: A simple diagnostic test is to add a fresh portion of the palladium catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction resumes and proceeds to a higher conversion, it strongly indicates that the original catalyst was poisoned or deactivated.[16] Running a parallel control reaction using a similar alkyne that lacks a potentially coordinating group (like the phthalimide nitrogen) can also help isolate the issue.[16]
Q6: I suspect my reagents are contaminated. How can I identify the source of the poison?
A6: Systematically test your reagents to pinpoint the source of contamination.
-
Run Control Reactions: Conduct a series of small-scale reactions, each time substituting one of the reagents (e.g., solvent, base, this compound) with a fresh bottle from a different, trusted lot.
-
Purify Starting Materials: this compound can be synthesized from potassium phthalimide and propargyl bromide; ensure it is properly purified, for instance by column chromatography or recrystallization, to remove unreacted starting materials or byproducts.[4][17]
-
Check Reagent Quality: Review the Certificate of Analysis (CoA) for your reagents, paying attention to specified limits for heavy metals and sulfur.[13] If in doubt, use higher purity grade reagents (e.g., "for synthesis" vs. "ACS grade"). Trace metal impurities in other metal salts or bases can sometimes be the culprit.[18]
Q7: The reaction mixture turned black and formed a precipitate. What happened and can I fix it?
A7: The formation of a black precipitate is typically palladium black (finely divided palladium metal), which indicates the agglomeration and deactivation of your Pd(0) catalyst.[8] This can be caused by:
-
Ligand Degradation: Phosphine ligands (like PPh₃) can be oxidized, leaving the palladium atoms unprotected and prone to aggregation.[19]
-
Unsuitable Solvent or Base: Certain solvents or the choice of base can destabilize the catalytic complex.[8][20] For instance, some anecdotal evidence suggests THF may promote the formation of palladium black in Sonogashira couplings.[8]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Once palladium black has formed, the catalyst is generally considered deactivated for that reaction. The focus should be on preventing its formation in subsequent runs by using more robust ligands, ensuring strictly anaerobic conditions, and optimizing the temperature and solvent system.
Q8: Can I regenerate a poisoned catalyst?
A8: Regeneration is sometimes possible but its success depends on the nature of the poison and the catalyst type (heterogeneous vs. homogeneous).
-
Heterogeneous Catalysts (e.g., Pd/C): For poisons that are reversibly adsorbed, washing the filtered catalyst with appropriate solvents may help.[21] In cases of sulfur poisoning, thermal treatment under a reducing (H₂) or oxidizing atmosphere can sometimes remove the poison, but this may also alter the catalyst's physical structure (sintering).[11][22][23] For deactivation by organic residues, washing and careful calcination can burn off the coke.[21]
-
Homogeneous Catalysts: Regeneration is generally not feasible. Once the molecular catalyst is altered or has precipitated, it cannot be easily restored. The focus should be on prevention.
Data Presentation
Table 1: Common Catalyst Poisons and Their Potential Sources
| Poison Class | Specific Examples | Potential Sources in this compound Reactions |
| Sulfur Compounds | Thiols, Sulfides, Thiophenes, Sulfates | Contaminated solvents (e.g., DMF, THF), reagents from natural sources, rubber septa.[6][11] |
| Nitrogen Compounds | Pyridine, Imidazole, Nitriles, Excess Amines | Additives, solvents, certain substrates or products with strongly coordinating N-heterocycles.[9] |
| Phosphorus Compounds | Phosphates, Phosphites | Impurities in phosphine ligands, reagents from biological sources.[1] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Cadmium (Cd), Arsenic (As) | Low-grade reagents, contaminated glassware, leaching from equipment.[13][14][24] |
| Oxidizing Agents | Oxygen (Air) | Leaks in the reaction setup, inadequately degassed solvents/reagents.[3] |
| Carbon Species | Carbon Monoxide (CO), Acetylene Impurities | Impurities in gas cylinders (e.g., H₂, N₂), side reactions, coking at high temperatures.[1][10] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low or no conversion | Catalyst Poisoning | Add a fresh aliquot of catalyst to the reaction. If it restarts, poisoning is likely.[16] |
| Inactive Catalyst | Use a fresh bottle of catalyst or a different batch. | |
| Incorrect Reaction Conditions | Verify temperature, solvent, and base. Ensure anaerobic conditions.[3] | |
| Reaction starts, then stops | Poison present in a starting material | Identify the contaminated reagent via control experiments. Purify starting materials. |
| Catalyst Degradation | Lower reaction temperature. Use more robust ligands (e.g., bulky electron-rich phosphines).[25][26] | |
| Formation of black precipitate | Catalyst Agglomeration (Pd Black) | Ensure rigorous exclusion of oxygen. Check ligand stability. Consider a different solvent.[8] |
| Inconsistent yields | Intermittent Contamination | Review lab practices. Check for sources of contamination like dirty glassware or shared septa.[27] |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling Reaction
This protocol describes a typical copper-free Sonogashira coupling between an aryl halide and this compound.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).[3][4] Then, add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-4 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and wash the pad with an organic solvent (e.g., ethyl acetate).[4] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[4]
Protocol 2: Diagnostic Procedure for Identifying Catalyst Poisoning
-
Monitor Baseline Reaction: Set up the reaction as described in Protocol 1 and monitor its progress for 1-2 hours to establish a baseline conversion rate.
-
Observe for Stalling: If the reaction rate slows significantly or stops completely before reaching full conversion, assume potential poisoning.
-
Add Fresh Catalyst: Under a positive pressure of inert gas, carefully open the reaction flask and add a second portion of the palladium catalyst (e.g., 50% of the initial loading).
-
Continue Monitoring: Reseal the flask and continue to stir under the reaction conditions. Monitor the reaction progress for another 1-2 hours.
-
Analysis: A marked increase in the conversion rate after the second catalyst addition is a strong indicator that the initial catalyst was deactivated by a poison in the reaction mixture.
Protocol 3: General Procedure for Regeneration of a Poisoned Heterogeneous Catalyst (Pd/C)
Note: This procedure is a general guideline and may not restore full catalytic activity. Success is highly dependent on the nature of the poison.
-
Isolation: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture using a non-reactive filter membrane.
-
Solvent Washing: Wash the recovered catalyst extensively on the filter with a solvent that can dissolve the suspected poison but not the catalyst itself. Start with the reaction solvent, followed by a more polar solvent like methanol, and finally a volatile solvent like diethyl ether to facilitate drying.[21]
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all solvent residues.
-
Thermal Treatment (for severe poisoning, e.g., sulfur): Caution: This requires specialized equipment. Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 400-550 °C) under a controlled flow of gas.[22] A reducing atmosphere (e.g., 5% H₂ in N₂) can help remove some sulfur species.[11] An oxidizing atmosphere (air) can burn off carbonaceous deposits.
-
Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction and compare its performance to a fresh catalyst.
Visualizations
Caption: Mechanism of catalyst active site poisoning.
Caption: Troubleshooting workflow for a failed reaction.
Caption: Relationship between poison sources and the catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 13. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 14. Heavy metal contaminants Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. This compound | 7223-50-9 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. dcl-inc.com [dcl-inc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sources, effects and present perspectives of heavy metals contamination: Soil, plants and human food chain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gessnergroup.com [gessnergroup.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. biotage.com [biotage.com]
Improving the efficiency of N-Propargylphthalimide deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on improving the efficiency of N-propargylphthalimide deprotection. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges in your synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that may arise during the deprotection of this compound, helping you to identify the root cause and implement an effective solution.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Conversion | Hydrazinolysis: Insufficient reagent or low reactivity. | 1. Increase Reagent: Use a larger excess of hydrazine hydrate (up to 10-40 equivalents).[1] 2. Elevate Temperature: Gently heat the reaction (e.g., reflux in ethanol), monitoring for potential side reactions.[2] |
| NaBH₄ Method: Incomplete initial reduction. | 1. Check Reagent Quality: Use fresh, high-quality sodium borohydride. 2. Extend Reaction Time: Allow the initial reduction step to stir for a full 24 hours at room temperature to ensure complete formation of the intermediate.[3] | |
| Incomplete Reaction | Hydrazinolysis: The intermediate formed with hydrazine is slow to break down. | Optimize Work-up: After the starting material is consumed (monitored by TLC), add a base like NaOH to the reaction mixture to facilitate the breakdown of the intermediate and release of the free amine.[2] |
| NaBH₄ Method: Inefficient cyclization of the intermediate. | Ensure Acidic Conditions & Heat: After the initial reduction, ensure sufficient glacial acetic acid is added to reach pH 5. Heat the mixture to 80°C for at least 2 hours to drive the lactonization and release the amine.[3][4] | |
| Formation of Side Products | Propargyl Group Instability: The terminal alkyne of the propargyl group may undergo side reactions (e.g., isomerization, coupling) under basic conditions. | Choose a Milder Method: The NaBH₄/acetic acid method is performed under near-neutral conditions and is less likely to cause side reactions involving the propargyl group.[4][5] Avoid strong bases if possible. |
| Reaction with Hydrazine: The alkyne functionality could potentially react with hydrazine, especially at elevated temperatures. | Maintain Low Temperature: If using hydrazinolysis, perform the reaction at room temperature or with minimal heating to reduce the risk of side reactions. | |
| Difficulty in Product Isolation | Formation of Phthalhydrazide Precipitate: During hydrazinolysis, the phthalhydrazide byproduct can be a bulky, sparingly soluble precipitate that co-precipitates with the product.[2] | 1. Acidification: After the reaction, acidify the mixture with HCl to fully precipitate the phthalhydrazide, which can then be removed by filtration.[2] 2. Extraction: Perform an extractive workup to separate the desired amine from the byproduct. |
| Byproduct from NaBH₄ Method: The phthalide byproduct is generally easier to remove. | Extractive Work-up: The neutral phthalide byproduct can typically be removed with a standard aqueous/organic extraction.[3] |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for a sensitive substrate containing a propargyl group? A: The sodium borohydride (NaBH₄) method followed by an acetic acid quench is generally recommended for sensitive substrates.[3][4] It is an exceptionally mild, near-neutral procedure that avoids the harsh basic conditions of hydrazinolysis, minimizing the risk of side reactions with the propargyl group or racemization of chiral centers.[4][5]
Q2: My hydrazinolysis reaction is stalled, and I still see starting material after several hours. What should I do? A: This is a common issue. You can try increasing the equivalents of hydrazine hydrate or gently heating the reaction.[2] Refluxing in a solvent like ethanol can increase the reaction rate, but it's important to monitor for potential side products by TLC.
Q3: How can I effectively remove the phthalhydrazide byproduct after hydrazinolysis? A: The phthalhydrazide byproduct is often a bulky precipitate. Its removal can be facilitated by acidifying the reaction mixture with HCl after the reaction is complete. This makes the byproduct less soluble, allowing it to be removed by filtration. The desired propargylamine can then be recovered from the filtrate by basification and extraction.[2]
Q4: Is the propargyl group stable under NaBH₄ reduction conditions? A: Yes, the propargyl group is generally stable under the conditions used for NaBH₄ reduction of the phthalimide. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones, and in this specific application, the imide carbonyls, without typically affecting an alkyne functionality.[6][7]
Q5: Can I monitor the progress of the NaBH₄ deprotection? A: Yes. The reaction is a two-stage process. The first stage (reduction) can be monitored by TLC for the consumption of the starting this compound. The second stage (cyclization and amine release) can also be monitored by TLC for the appearance of the free propargylamine, which will have a different Rf value.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for the two primary methods of phthalimide deprotection.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantages | Potential Drawbacks |
| Hydrazinolysis | Hydrazine hydrate | Ethanol or Methanol | Room Temp to Reflux | 1 - 6 hours | Good to High | Rapid reaction at room temperature. | Hydrazine is highly toxic; byproduct removal can be difficult; potential for side reactions with the propargyl group under harsh conditions.[2][8] |
| Reductive Deprotection | 1. NaBH₄ 2. Acetic Acid | 2-Propanol / Water | 1. Room Temp 2. 80°C | ~26 hours (24h + 2h) | High to Excellent (~97%) | Very mild, near-neutral conditions; avoids racemization; clean byproduct removal.[3][4] | Long total reaction time; two-step, one-pot procedure requires careful execution. |
Experimental Protocols
Protocol 1: Reductive Deprotection using Sodium Borohydride (Mild Conditions)
This method is highly efficient and proceeds in a two-stage, one-flask operation.[3]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dowex 50 (H⁺) ion-exchange resin (for purification)
Procedure:
-
Dissolve the this compound (1 eq.) in a 6:1 mixture of 2-propanol and water.
-
To the stirred solution, add sodium borohydride (5 eq.) in portions.
-
Stir the mixture at room temperature for 24 hours. Monitor the consumption of starting material by TLC.
-
Once the reduction is complete, carefully add glacial acetic acid to the reaction mixture until the pH is ~5 and foaming ceases.
-
Heat the mixture to 80°C for 2 hours to facilitate cyclization and release of the amine.
-
Cool the reaction mixture. The crude product can be purified by standard extraction or by passing it through a Dowex 50 (H⁺) column to isolate the propargylamine.[3]
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This is a classic and rapid method for phthalimide cleavage.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Dissolve the this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Stir the mixture at room temperature or gently reflux. Monitor the disappearance of the starting material by TLC (typically 1-5 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the phthalhydrazide byproduct.
-
Remove the precipitate by filtration, washing the solid with a small amount of cold ethanol.
-
Make the filtrate basic with a suitable base (e.g., NaOH solution) to deprotonate the amine salt.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the propargylamine.
Visualizations
Caption: General experimental workflow for this compound deprotection.
Caption: Decision tree for troubleshooting incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Phthalimides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Workup procedure for Gabriel synthesis to minimize product loss.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis. Our aim is to help you minimize product loss during the workup procedure and optimize your yields of primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is very low. What are the common causes of product loss in a Gabriel synthesis workup?
Low yields in the Gabriel synthesis can stem from several factors throughout the process. The reaction is known to be sensitive and can result in poor yields if not optimized.[1] Harsh workup conditions, such as strong acid or base hydrolysis, are a primary cause of product degradation and reduced yields.[1][2][3] Another significant factor is the incomplete removal of byproducts, particularly the phthalic acid derivative, which can make isolation of the pure amine challenging.[2]
Q2: I'm struggling to separate the phthalhydrazide byproduct from my desired amine after hydrazinolysis. What can I do?
While phthalhydrazide is a solid precipitate that should theoretically be easy to filter, its separation can be tricky in practice.[1][2]
-
Ensure complete precipitation: Allow the reaction mixture to cool completely, sometimes even overnight at a reduced temperature (e.g., in a refrigerator), to maximize the precipitation of phthalhydrazide.
-
Use a filter aid: Filtering the mixture through a pad of Celite can help to trap the fine solid particles of phthalhydrazide that might otherwise pass through the filter paper.[4]
-
Solvent choice for washing: Wash the collected precipitate with a solvent in which the desired amine is soluble, but the phthalhydrazide is not. Ethers like diethyl ether are often used for this purpose.[4]
-
Acid-base extraction: If the amine is still contaminated, consider an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., HCl). The protonated amine will move to the aqueous layer, leaving the neutral phthalhydrazide in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted with an organic solvent.
Q3: I observe significant byproduct formation and a complex crude mixture after acidic or basic hydrolysis. How can I improve this?
Acidic and basic hydrolysis for cleaving the N-alkylphthalimide often require harsh conditions, which can lead to side reactions and degradation of the desired amine, ultimately resulting in low yields.[1][2][3]
-
Consider the Ing-Manske procedure: This method utilizes hydrazine hydrate for the cleavage, which operates under milder and neutral conditions, potentially reducing side reactions.[2][3][4]
-
Milder cleavage reagents: For substrates sensitive to harsh conditions, other methods have been developed, such as using sodium borohydride in isopropyl alcohol for a very mild cleavage.[3]
-
Optimize reaction conditions: If you must use acidic or basic hydrolysis, carefully control the temperature and reaction time. Use the minimum amount of acid or base and the lowest temperature necessary to drive the reaction to completion.
Q4: The initial N-alkylation of potassium phthalimide seems to be incomplete. How can I drive this reaction to completion?
An incomplete initial alkylation will directly lead to a lower overall yield.
-
Solvent choice: The use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the SN2 reaction between the phthalimide salt and the alkyl halide.[4][5][6]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. A typical temperature is around 90°C.[5]
-
Reagent quality: Ensure that the potassium phthalimide is dry and of high purity. Old or improperly stored potassium phthalimide may have degraded, leading to lower reactivity.[7]
-
Phase-transfer catalyst: In some cases, the addition of a phase-transfer catalyst, such as a crown ether or tetrabutylammonium bromide (TBAB), can improve the yield of the alkylation step.[3][5]
Q5: I am using a secondary alkyl halide and getting a low yield of the amine along with elimination byproducts. What is happening?
The Gabriel synthesis is generally not suitable for secondary alkyl halides.[2][8][9] The phthalimide anion is a bulky nucleophile, and with secondary halides, it can act as a base, leading to E2 elimination as a major competing side reaction.[9] For the synthesis of primary amines, it is best to start with primary alkyl halides.
Quantitative Data Summary
The overall yield of the Gabriel synthesis can vary significantly depending on the substrate and the specific reaction and workup conditions employed.
| Parameter | Value/Range | Citation |
| General Yield Range | 70-90% (under optimized conditions) | [5] |
| Molar Ratio (Alkyl Halide:Potassium Phthalimide) | ~2:1 (optimized) | [5] |
| Yield with Basic Hydrolysis | Often poor | [1] |
| Yield with Acidic Hydrolysis | Often low | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable polar aprotic solvent (e.g., DMF).
-
Add the primary alkyl halide to the solution. An optimized molar ratio of alkyl halide to potassium phthalimide is often around 2:1.[5]
-
Heat the reaction mixture, typically around 90°C, and stir for several hours until the reaction is complete (monitor by TLC).[5]
-
After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting N-alkylphthalimide can then be carried forward to the cleavage step.
Protocol 2: Workup via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve the crude N-alkylphthalimide from the previous step in a suitable solvent, such as methanol or ethanol.[3][4]
-
Add hydrazine hydrate to the solution.
-
Stir the mixture at room temperature or under reflux for a specified period (e.g., 16 hours at room temperature).[4]
-
A precipitate of phthalhydrazide will form.[1][2] Cool the mixture to ensure complete precipitation.
-
Dilute the reaction mixture with a solvent like diethyl ether to further precipitate the byproduct.[4]
-
Filter the mixture, potentially using a filter aid like Celite, to remove the phthalhydrazide.[4]
-
Wash the precipitate with the same solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The crude product can be further purified by techniques such as distillation or flash column chromatography.[4]
Protocol 3: Workup via Acidic or Basic Hydrolysis
Acidic Hydrolysis:
-
To the crude N-alkylphthalimide, add a strong acid (e.g., sulfuric acid, hydrobromic acid).[3]
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture. The phthalic acid byproduct may precipitate and can be removed by filtration.
-
The desired amine will be in the form of its ammonium salt in the acidic aqueous solution.
-
To isolate the free amine, carefully basify the aqueous solution with a strong base (e.g., NaOH) and then extract the amine with an organic solvent.
Basic Hydrolysis:
-
To the crude N-alkylphthalimide, add a strong base (e.g., aqueous potassium hydroxide).[1]
-
Heat the mixture under reflux.
-
The potassium salt of phthalic acid, which is water-soluble, will be formed.[1]
-
The desired amine can be isolated by extraction with an organic solvent or by distillation.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for Gabriel synthesis workup.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. reddit.com [reddit.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. orgosolver.com [orgosolver.com]
Technical Support Center: Large-Scale Synthesis of N-Propargylphthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of N-Propargylphthalimide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low to no yield of this compound. What are the potential causes and how can I improve the conversion?
-
Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: The choice of base and solvent significantly impacts the reaction's success. While various conditions can be employed, the combination of potassium carbonate in acetone or sodium hydride in DMF has been shown to be effective in similar syntheses.[1][2] Microwave irradiation has also been reported to improve yields in related N-propargylation reactions.[3]
-
Poor Quality Starting Materials: Ensure the phthalimide or potassium phthalimide and propargyl bromide are of high purity and dry. The presence of moisture can inhibit the reaction.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature.
-
Side Reactions: The propargyl group is susceptible to side reactions such as Glaser coupling (dimerization) or isomerization to allenes.[4] These competing reactions can consume the starting material and reduce the yield of the desired product.
-
Issue 2: Presence of Significant Impurities or Byproducts
-
Question: My crude product contains significant impurities. What are the likely byproducts and how can I minimize their formation and remove them?
-
Answer: The formation of byproducts is a common challenge. Here are the likely culprits and strategies for mitigation and removal:
-
Unreacted Starting Materials: The most common impurities are unreacted phthalimide/potassium phthalimide and propargyl bromide.
-
Minimization: Ensure the reaction goes to completion by optimizing reaction time and temperature. Using a slight excess of propargyl bromide can help consume all the phthalimide, but this may lead to purification challenges.
-
Removal: Unreacted phthalimide can often be removed by filtration if it is insoluble in the reaction solvent upon cooling. Excess propargyl bromide is volatile and can be removed under reduced pressure. Washing the crude product with a suitable solvent can also help.
-
-
Glaser Coupling Byproduct (Dimer): Terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[4]
-
Minimization: This side reaction is often catalyzed by copper ions. Ensure your reaction setup is free from copper contamination. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help. In some cases, the addition of a reducing agent can prevent the oxidation necessary for this coupling.[4]
-
Removal: The dimer is typically less polar than the desired product and can be separated by column chromatography.
-
-
Allene Isomer: Under certain conditions, especially with heat, the propargyl group can isomerize to an allene.[4]
-
Minimization: Avoid excessive heating during the reaction and workup.
-
Removal: The allene isomer may be difficult to separate from the desired product due to similar polarities. Careful column chromatography or recrystallization may be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and scalable method for synthesizing this compound?
-
A1: The most frequently cited method is the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. This is a variation of the Gabriel synthesis.
-
-
Q2: What are the key safety precautions for the large-scale synthesis of this compound?
-
A2: Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may be exothermic, so controlled addition of reagents and temperature monitoring are crucial at a large scale. DMF is a reproductive toxin and should be handled with care.
-
-
Q3: How can I effectively purify large quantities of this compound?
-
A3: For large-scale purification, recrystallization is often the most practical method.[5] A systematic approach to solvent selection is recommended to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6] Common solvents for recrystallization of similar compounds include ethanol and ethyl acetate.[5] If recrystallization does not provide the desired purity, column chromatography can be used, although it may be less economical for very large quantities.
-
-
Q4: Can I use phthalimide and a base instead of pre-forming potassium phthalimide?
-
A4: Yes, it is possible to generate the phthalimide anion in situ using a base like potassium carbonate. This can simplify the procedure by avoiding the need to isolate the potassium phthalimide salt.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for N-Propargylation Reactions
| Entry | Reactant | Base | Solvent | Method | Yield (%) | Reference |
| 1 | Aniline Derivatives | K₂CO₃ | Acetonitrile | Microwave (160 °C) | 62-72 | [3] |
| 2 | Phenol Derivative | K₂CO₃ | Acetone | Conventional | 89-90 | [1] |
| 3 | Phenol Derivative | NaH | DMF | Conventional | 92 | [2] |
Note: The data presented is for analogous N-propargylation reactions and serves as a guide for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a larger scale.
-
Materials:
-
Potassium Phthalimide
-
Propargyl Bromide (80% in toluene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, add potassium phthalimide.
-
Add anhydrous DMF to the reactor to form a slurry.
-
Under a nitrogen or argon atmosphere, slowly add propargyl bromide to the stirred slurry at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing vigorously stirred deionized water. This will precipitate the crude this compound.
-
Filter the solid product and wash it thoroughly with deionized water to remove residual DMF and salts.
-
For further purification, the crude solid can be dissolved in ethyl acetate and washed with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Recrystallization):
-
Select an appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent will dissolve the crude product at its boiling point but have low solubility at room temperature.
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to N-Propargylphthalimide and Propargyl Bromide in Amine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of propargyl-functionalized amines, the choice of the propargylating agent is a critical decision that influences reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of two common reagents used for this purpose: N-Propargylphthalimide and propargyl bromide, supported by available experimental data and established chemical principles.
Executive Summary
Propargyl bromide is a widely used, highly reactive electrophile for the direct N-propargylation of primary and secondary amines. Its utility is well-documented across a broad range of substrates. However, its high reactivity is accompanied by significant handling challenges, including toxicity, volatility, and lachrymatory properties.
This compound, on the other hand, is primarily utilized as a stable intermediate in the Gabriel synthesis for the preparation of primary propargylamine. It represents a safer, solid alternative to propargyl bromide. While its direct use as a propargylating agent for a wide range of amines (wherein the phthalimide anion would act as a leaving group) is not well-documented in the scientific literature, its application in specific transamination-type reactions has been reported. This guide will focus on the established synthetic routes for each reagent.
Data Presentation: A Tale of Two Synthetic Strategies
The comparison of these two reagents is not a direct head-to-head competition for the same reactions but rather an evaluation of two distinct synthetic methodologies for introducing a propargyl group onto a nitrogen atom.
Table 1: Physicochemical and Safety Properties
| Property | This compound | Propargyl Bromide |
| CAS Number | 7223-50-9 | 106-96-7[1] |
| Molecular Formula | C₁₁H₇NO₂ | C₃H₃Br[1] |
| Molar Mass | 185.18 g/mol | 118.96 g/mol [1] |
| Appearance | Beige to brown solid/powder | Colorless to light yellow liquid[1] |
| Boiling Point | Not available | 88-90 °C[1] |
| Hazards | Skin and eye irritant[2] | Highly flammable, toxic, corrosive, lachrymator, alkylating agent[1][3] |
| Handling | Stable solid, handle with standard PPE (gloves, goggles)[2] | Volatile liquid, requires handling in a fume hood with specialized PPE[4] |
Table 2: Performance in Amine Synthesis
| Parameter | This compound (via Gabriel Synthesis) | Propargyl Bromide (Direct N-Propargylation) |
| Reaction Type | Synthesis of primary propargylamine | Direct propargylation of primary and secondary amines |
| Substrate Scope | Primarily for the synthesis of propargylamine | Broad range of primary and secondary amines[2][5][6] |
| Typical Reagents | 1. Potassium hydroxide2. Propargyl bromide3. Hydrazine hydrate | Amine, Base (e.g., K₂CO₃, NaH, Et₃N), Solvent (e.g., DMF, ACN, Toluene)[2][5][6] |
| Reaction Conditions | Step 1: Base treatment of phthalimideStep 2: Alkylation with propargyl bromideStep 3: Hydrazinolysis (often requires heating) | Typically mild to moderate temperatures, reaction times vary from hours to days[2][5][6] |
| Reported Yields | Generally good to high for propargylamine synthesis | Variable depending on the amine substrate and conditions (moderate to excellent)[2][5][6] |
| Key Advantage | Avoids over-alkylation, provides a controlled route to primary propargylamine | Direct and versatile for a wide array of amines |
| Key Disadvantage | Multi-step process, primarily for propargylamine | Potential for over-alkylation, hazardous reagent |
Experimental Protocols
Protocol 1: Synthesis of N-Propargyl Morpholine using Propargyl Bromide
This protocol is based on a reported synthesis of N-propargyl morpholine.
Materials:
-
Morpholine
-
Propargyl bromide
-
Solvent (e.g., Toluene)
-
Inert atmosphere (e.g., Nitrogen)
Procedure:
-
To a solution of morpholine (1.0 eq) in the chosen solvent under an inert atmosphere, add propargyl bromide (1.0 eq).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or heated) for a designated time (e.g., 2 hours).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as distillation or column chromatography.
A study on the alkylation of morpholine with propargyl bromide reported a yield of 92% after 2 hours with a 1:1 molar ratio of reactants.
Protocol 2: Gabriel Synthesis of Propargylamine using Phthalimide and Propargyl Bromide
This is a general procedure for the synthesis of primary propargylamine.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Propargyl bromide
-
Hydrazine hydrate
-
Solvent for workup (e.g., Dichloromethane)
Procedure:
Step 1: Formation of Potassium Phthalimide
-
Dissolve phthalimide in ethanolic potassium hydroxide.
-
The potassium salt of phthalimide precipitates and can be isolated.
Step 2: N-Alkylation
-
Heat the potassium phthalimide with propargyl bromide in a suitable solvent (e.g., DMF). This results in the formation of this compound.
Step 3: Hydrazinolysis
-
Treat the this compound with hydrazine hydrate in a suitable solvent (e.g., ethanol) and heat the mixture.
-
This step cleaves the phthalimide group, releasing the primary propargylamine and forming a phthalhydrazide precipitate.
-
The desired propargylamine can be isolated from the reaction mixture after filtration and purification.
Mandatory Visualizations
Reaction Pathways
Caption: Reaction pathways for amine propargylation.
Experimental Workflow: Propargylation of an Amine with Propargyl Bromide
Caption: Experimental workflow for direct N-propargylation.
Conclusion
The choice between this compound and propargyl bromide for the synthesis of propargylamines is fundamentally a choice between two different synthetic strategies, each with distinct advantages and limitations.
Propargyl bromide is the reagent of choice for the direct N-propargylation of a wide variety of primary and secondary amines . Its high reactivity allows for generally straightforward reaction conditions. However, its hazardous properties necessitate stringent safety precautions.
This compound serves as a safe and stable solid precursor for the synthesis of primary propargylamine via the Gabriel synthesis . This multi-step method is highly reliable for producing this specific primary amine while avoiding the common issue of over-alkylation. The current body of scientific literature does not support its widespread use as a direct propargylating agent for other amines where the phthalimide would function as a leaving group.
For researchers aiming to propargylate a pre-existing primary or secondary amine, propargyl bromide remains the more versatile and direct option, provided that appropriate safety measures are implemented. For the specific and controlled synthesis of primary propargylamine, the Gabriel synthesis utilizing this compound as a key intermediate is a superior and safer alternative. Future research may explore the potential of this compound and other phthalimide-based reagents as direct propargylating agents, potentially offering a safer alternative to propargyl bromide for a broader range of applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. stereo chemistry of amines and gabriel phthalimide reaction with phthalimide synthesis | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
A Comparative Guide to N-Propargylphthalimide and Other Gabriel Reagents for Alkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a primary amine group onto an alkyne framework is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. The Gabriel synthesis offers a robust and reliable method for this conversion, preventing the overalkylation often encountered with direct amination methods.[1] This guide provides a detailed comparison of N-Propargylphthalimide with other phthalimide-based Gabriel reagents for the synthesis of various primary alkynamines. We present available experimental data, detailed protocols, and a visual representation of the synthetic workflow to aid in reagent selection and experimental design.
Performance Comparison of Gabriel Reagents for Alkyne Synthesis
The Gabriel synthesis is a two-step process involving the N-alkylation of potassium phthalimide with a suitable haloalkyne, followed by the deprotection of the resulting N-alkynylphthalimide to yield the primary amine.[2] While this compound is a commonly used reagent for the synthesis of propargylamine, the methodology can be extended to a variety of other alkynes.
The following table summarizes the performance of potassium phthalimide in the synthesis of various N-alkynylphthalimides. It is important to note that while specific data for this compound is available, the data for other alkynes are representative examples based on the generally high efficiency of the Gabriel synthesis for primary halides, including propargylic halides.[3]
| Target Alkyne | Haloalkyne Precursor | Gabriel Reagent | Solvent | Reaction Time (Alkylation) | Yield (Alkylation) | Reference |
| Propargylamine | Propargyl Bromide | Potassium Phthalimide | DMF | 2 - 24 h | 62% - 98% | [1] |
| But-2-yn-1-amine | 1-Bromo-2-butyne | Potassium Phthalimide | DMF | ~12 h | High (est. >90%) | General Method |
| Pent-2-yn-1-amine | 1-Bromo-2-pentyne | Potassium Phthalimide | DMF | ~12 h | High (est. >90%) | General Method |
| 4-Phenylbut-2-yn-1-amine | 1-Bromo-4-phenyl-2-butyne | Potassium Phthalimide | DMF | ~12 h | High (est. >90%) | General Method |
Note: The yields for but-2-yn-1-amine, pent-2-yn-1-amine, and 4-phenylbut-2-yn-1-amine are estimated based on the typical high yields observed for the Gabriel synthesis with primary propargylic halides.
Experimental Protocols
General Procedure for the Synthesis of N-Alkynylphthalimides
This protocol describes the N-alkylation of potassium phthalimide with a haloalkyne.
Materials:
-
Potassium phthalimide
-
Appropriate haloalkyne (e.g., Propargyl bromide, 1-Bromo-2-butyne)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add the corresponding haloalkyne (1.0 - 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The N-alkynylphthalimide product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Procedure for the Deprotection of N-Alkynylphthalimides (Ing-Manske Procedure)
This protocol describes the hydrazinolysis of the N-alkynylphthalimide to yield the primary alkynamine.[3]
Materials:
-
N-alkynylphthalimide
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the N-alkynylphthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (2.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary alkynamine.
-
The crude amine can be purified by distillation or chromatography.
Reaction Workflow
The following diagram illustrates the general workflow of the Gabriel synthesis for the preparation of primary alkynamines.
References
Navigating the Synthesis of Propargylamine: A Comparative Guide to Alternatives for N-Propargylphthalimide
For researchers, scientists, and professionals in drug development, the synthesis of propargylamine, a critical building block in many pharmaceuticals, necessitates efficient and practical methodologies. While the Gabriel synthesis utilizing N-propargylphthalimide is a classic approach, a host of alternative methods have emerged, offering advantages in terms of atom economy, reaction conditions, and substrate scope. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
The traditional Gabriel synthesis, though reliable for producing primary amines, can suffer from harsh reaction conditions and the generation of significant waste.[1][2] Modern synthetic chemistry has driven the development of more elegant and efficient strategies for propargylamine synthesis. This guide will focus on four principal alternatives: the A³ coupling reaction, cross-dehydrogenative coupling (CDC), the direct amination of propargyl halides, and the addition of alkynylmetal reagents to imines.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for propargylamine is often a trade-off between yield, substrate scope, reaction conditions, and green chemistry principles. The following table summarizes the key quantitative data for the Gabriel synthesis and its primary alternatives.
| Method | Key Reagents | Catalyst/Mediator | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Atom Economy (%)[3][4][5][6][7][8][9][10] | E-Factor[5][9] |
| Gabriel Synthesis | Potassium phthalimide, Propargyl bromide, Hydrazine | - | DMF, Ethanol | 25-100 | 12-24 | 60-80 | ~45% | High |
| A³ Coupling | Aldehyde, Amine, Alkyne | Cu, Ag, Au, Fe, etc. | Toluene, Water, Solvent-free | 25-100 | 1-12 | 70-98 | >90% | Low |
| Cross-Dehydrogenative Coupling (CDC) | N,N-Dialkylaniline, Terminal alkyne | CuBr, Fe, etc. | Dioxane, Solvent-free | 80-120 | 3-24 | 60-90 | High | Low |
| Alkynylmetal-Imine Addition | Pre-formed imine, Alkynylithium/Grignard | - | THF, Diethyl ether | -78 to 25 | 1-6 | 70-95 | Moderate | Moderate |
| Direct Amination | Propargyl halide, Ammonia | - | Liquid Ammonia | -33 | 2-5 | 50-70 | High | Low |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to propargylamine, highlighting the key starting materials and reaction types.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative propargylamine using each of the discussed methods.
Gabriel Synthesis of this compound and subsequent Propargylamine
This two-step procedure first involves the synthesis of the this compound intermediate, followed by its conversion to propargylamine.
Step 1: Synthesis of this compound [11]
-
Materials: Potassium phthalimide (1.85 g, 10 mmol), propargyl bromide (80% in toluene, 1.49 g, 10 mmol), and dimethylformamide (DMF, 20 mL).
-
Procedure:
-
A solution of potassium phthalimide in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Propargyl bromide is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
-
-
Typical Yield: 85-95%
Step 2: Synthesis of Propargylamine [1]
-
Materials: this compound (1.85 g, 10 mmol), hydrazine hydrate (0.5 mL, 10 mmol), and ethanol (30 mL).
-
Procedure:
-
This compound is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added, and the mixture is refluxed for 2 hours.
-
After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is distilled to give pure propargylamine.
-
-
Typical Yield: 70-80%
A³ Coupling Reaction: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine
This one-pot, three-component reaction is a highly atom-economical method for synthesizing propargylamines.[12][13]
-
Materials: Benzaldehyde (1.06 g, 10 mmol), piperidine (0.85 g, 10 mmol), phenylacetylene (1.02 g, 10 mmol), and copper(I) iodide (CuI, 95 mg, 0.5 mmol).
-
Procedure:
-
In a round-bottom flask, benzaldehyde, piperidine, and phenylacetylene are mixed.
-
CuI is added to the mixture.
-
The reaction is stirred at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Typical Yield: 90-98%
Cross-Dehydrogenative Coupling (CDC): Synthesis of N-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline
CDC offers a greener alternative by forming C-C bonds through the activation of C-H bonds.[14][15]
-
Materials: N,N-dimethylaniline (2.42 g, 20 mmol), phenylacetylene (1.02 g, 10 mmol), copper(I) bromide (CuBr, 72 mg, 0.5 mmol), and tert-butyl hydroperoxide (TBHP, 70% in water, 1.29 g, 10 mmol).
-
Procedure:
-
A mixture of N,N-dimethylaniline, phenylacetylene, and CuBr is heated to 100 °C in a sealed tube.
-
TBHP is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 100 °C for 3 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography.
-
-
Typical Yield: 74%[14]
Addition of Alkynylmetal Reagent to an Imine: Synthesis of N-Benzyl-1-phenylprop-2-yn-1-amine
This method involves the pre-formation of an imine, followed by the addition of a nucleophilic alkyne.
Step 1: Synthesis of N-Benzylidenemethanamine (Imine)
-
Materials: Benzaldehyde (1.06 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).
-
Procedure:
-
Benzaldehyde and benzylamine are mixed in a flask and stirred at room temperature for 1 hour. The water formed during the reaction is removed.
-
-
Typical Yield: Quantitative
Step 2: Addition of Lithium Phenylacetylide
-
Materials: Phenylacetylene (1.02 g, 10 mmol), n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol), and N-benzylidenemethanamine (from Step 1).
-
Procedure:
-
A solution of phenylacetylene in dry THF is cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of the imine in dry THF is added dropwise, and the reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
-
-
Typical Yield: 80-90%
Conclusion
The synthesis of propargylamine has evolved significantly from the traditional Gabriel synthesis. The A³ coupling and cross-dehydrogenative coupling reactions stand out as highly efficient and atom-economical alternatives, aligning well with the principles of green chemistry.[12][16] The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired substrate scope, scalability, and the availability of reagents and catalysts. For routine synthesis of a wide variety of propargylamines, the A³ coupling offers a robust and high-yielding approach. For applications where minimizing waste and utilizing C-H activation are paramount, CDC presents a compelling green alternative. The direct amination and alkynylmetal-imine addition methods, while effective, may be more suited to specific substrates or laboratory settings. By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to optimize the synthesis of this vital chemical intermediate.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chembam.com [chembam.com]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. orgosolver.com [orgosolver.com]
- 12. phytojournal.com [phytojournal.com]
- 13. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 14. Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations via the oxidative activation of sp3 C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. scispace.com [scispace.com]
A Comparative Analysis of Amine Protecting Groups: N-Propargylphthalimide and the Boc Group
A comprehensive evaluation of N-Propargylphthalimide as a viable amine protecting group in comparison to the widely utilized tert-butyloxycarbonyl (Boc) group is currently not feasible due to a lack of available scientific literature and experimental data on the use of this compound for this specific application.
While the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, with extensive documentation of its application, stability, and deprotection protocols, this compound does not appear to be a commonly employed reagent for the routine protection of amines. Searches of scientific databases reveal that this compound is more frequently studied for its biological activities rather than as a protective agent in synthetic chemistry.
This guide will, therefore, provide a detailed overview of the well-established Boc protecting group and discuss the general characteristics of the phthalimide and propargyl groups separately to offer a theoretical framework for a potential comparison, should data on this compound's use as a protecting group become available in the future.
The Boc Protecting Group: A Gold Standard in Amine Protection
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.
Key Features of the Boc Group:
-
Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Stability: It is stable to a wide range of nucleophilic and basic conditions, making it orthogonal to many other protecting groups.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Experimental Protocol: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions of HCl (1M), NaHCO₃ (saturated), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the deprotected amine with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
The Phthalimide Group in Amine Protection
The phthalimide group is another well-known functionality used to protect primary amines, famously employed in the Gabriel synthesis.
General Characteristics:
-
Introduction: Typically installed by reacting an amine with phthalic anhydride or by the Gabriel synthesis using potassium phthalimide.
-
Stability: The phthalimide group is very robust and stable to a wide range of acidic and mild basic conditions.
-
Deprotection: Cleavage is most commonly achieved by hydrazinolysis (the Ing-Manske procedure) or under strong basic or acidic conditions, which can be harsh for sensitive substrates.
The Propargyl Group: Properties and Reactivity
The propargyl group (HC≡C-CH₂-) possesses a terminal alkyne, which offers unique reactivity. While not a standard protecting group on its own, it can be attached to heteroatoms.
General Characteristics:
-
Introduction: Can be introduced via nucleophilic substitution using propargyl halides.
-
Reactivity: The terminal alkyne can undergo various transformations, including "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), which is valuable in bioconjugation.
-
Cleavage: The cleavage of an N-propargyl group has been reported under specific conditions, such as palladium-catalyzed depropargylation of anilines or gold-catalyzed cleavage of propargylated peptide bonds. These methods are not as universally applicable as the deprotection of the Boc group.
Hypothetical Comparison and Data Gaps
A direct and meaningful comparison between this compound and Boc as amine protecting groups would require experimental data on the following for this compound:
-
Efficiency of Amine Protection: Reaction yields, times, and substrate scope for the introduction of the this compound group onto a variety of amines.
-
Chemical Stability: Systematic studies on the stability of the this compound group under various acidic, basic, oxidative, and reductive conditions.
-
Deprotection Efficacy: Reliable and high-yielding protocols for the cleavage of the this compound group that are compatible with a range of functional groups. This would necessitate finding conditions that cleave the N-propargyl bond without affecting the phthalimide ring or other sensitive parts of the molecule, or vice-versa.
-
Orthogonality: A clear demonstration of its orthogonality to other common protecting groups.
Without this fundamental data, any comparison would be purely speculative. The established utility, mild deprotection conditions, and extensive body of literature for the Boc group make it the preferred choice for most applications requiring acid-labile amine protection.
Visualizing the Concepts
To illustrate the general workflows and relationships discussed, the following diagrams are provided.
Spectroscopic Purity Analysis of N-Propargylphthalimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for chemical compounds is a cornerstone of reliable and reproducible research in the fields of chemistry and drug development. For N-Propargylphthalimide, a versatile building block in organic synthesis, ensuring high purity is paramount to the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of this compound, complete with experimental data and detailed protocols.
Comparative Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and confirming the purity of this compound. The following tables summarize the key quantitative data obtained from these methods.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95-7.82 | m | - | 2H | Aromatic (H-4, H-7) |
| 7.81-7.68 | m | - | 2H | Aromatic (H-5, H-6) |
| 4.47 | d | 2.5 | 2H | -CH₂- |
| 2.24 | t | 2.5 | 1H | -C≡CH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C=O (imide) |
| 134.3 | Aromatic (C-5, C-6) |
| 132.1 | Aromatic (C-3a, C-7a) |
| 123.6 | Aromatic (C-4, C-7) |
| 85.6 | -C≡CH |
| 82.3 | -C≡CH |
| 27.8 | -CH₂- |
Table 3: Mass Spectrometry (GC-MS, EI) Data for this compound [1]
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₄H₂O]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Alternative Purity Assessment Methods
While NMR, IR, and MS are primary methods for structural confirmation and purity assessment, other techniques can provide complementary information, particularly for quantifying impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[2][3] A reversed-phase HPLC method can be developed to separate this compound from potential impurities such as unreacted starting materials (e.g., phthalimide) or by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the identification and quantification of impurities even at low levels.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][4]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[1]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample of this compound for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups:
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile samples or through direct infusion or liquid chromatography (LC-MS) for less volatile samples.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[1][2]
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) at m/z 185, corresponding to the molecular weight of this compound.[8] Analyze the fragmentation pattern to further confirm the structure.
Potential Impurities
The purity of this compound can be affected by starting materials, by-products, and degradation products. Common impurities may include:
-
Potassium Phthalimide: Unreacted starting material from the synthesis.
-
Propargyl Bromide: Unreacted starting material.
-
Phthalimide: Formed by hydrolysis of the product.
-
Phthalanilic acid: A potential byproduct from incomplete cyclization during synthesis from phthalic anhydride and propargylamine.[9]
The presence of these impurities can be detected by the appearance of characteristic signals in the respective spectroscopic analyses. For instance, the presence of phthalimide would show a broad N-H proton signal in the ¹H NMR spectrum.
Workflow for Spectroscopic Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound purity.
Caption: Workflow for Spectroscopic Purity Analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. N-丙炔基邻苯二甲酸胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and NMR Methods for the Characterization of N-Propargylphthalimide
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic compounds is paramount. N-Propargylphthalimide, a versatile building block in organic synthesis, requires robust analytical techniques to confirm its identity, purity, and structural integrity. This guide provides a detailed comparison of two primary analytical methods for its characterization: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: HPLC vs. NMR for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Purity determination and quantification of this compound and its impurities. | Unambiguous structure elucidation and confirmation of the this compound molecule. |
| Information Provided | Retention time, peak area (for quantification), and resolution from impurities. | Chemical shifts, coupling constants, and integration, which reveal the chemical environment and connectivity of atoms. |
| Selectivity | High selectivity for separating structurally similar compounds and impurities. | Excellent for distinguishing between isomers and identifying specific functional groups. |
| Sensitivity | Generally offers high sensitivity, making it suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Can be automated, but generally has a lower throughput than HPLC. |
| Non-destructive | No | Yes, the sample can be recovered after analysis. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, where the stationary phase is nonpolar and the mobile phase is polar.
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method can be developed and validated for the analysis of this compound.[1][2][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector.
-
Detector: Due to the lack of a strong UV chromophore in the propargyl group, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.[4][5][6][7][8][9] A UV detector can be used, but with potentially lower sensitivity.[10]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][11] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Visualizing the HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]
-
Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.95-7.82 | Multiplet | 2H | Aromatic protons (H-4, H-7) |
| 2 | 7.81-7.68 | Multiplet | 2H | Aromatic protons (H-5, H-6) |
| 3 | 4.47 | Doublet | 2H | Methylene protons (-CH₂-) |
| 4 | 2.24 | Triplet | 1H | Acetylenic proton (-C≡CH) |
Solvent: CDCl₃
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the different types of carbon atoms present in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 167.2 | Carbonyl carbons (C=O) |
| 2 | 134.2 | Aromatic carbons (C-5, C-6) |
| 3 | 132.2 | Aromatic carbons (C-4a, C-7a) |
| 4 | 123.6 | Aromatic carbons (C-4, C-7) |
| 5 | 77.4 | Acetylenic carbon (-C≡CH) |
| 6 | 71.5 | Acetylenic carbon (-C≡CH) |
| 7 | 28.3 | Methylene carbon (-CH₂-) |
Solvent: CDCl₃
Visualizing the NMR Workflow
Comparison and Conclusion
Both HPLC and NMR are indispensable for the comprehensive characterization of this compound.
-
For routine purity analysis and quality control , where the separation and quantification of known and potential impurities are the primary goals, HPLC is the method of choice due to its high sensitivity and throughput.[13][14]
-
For unambiguous structural confirmation and identification of unknown compounds , NMR is superior .[13][14] It provides detailed structural information that is not attainable with HPLC.
In a drug development setting, these techniques are often used in a complementary fashion. HPLC is employed to ensure the purity of batches, while NMR is used to definitively confirm the structure of the target compound and to characterize any significant impurities that are isolated during the purification process. The choice of method will ultimately depend on the specific analytical question being addressed.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. parker.com [parker.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Copper-Based Catalysts for N-Propargylphthalimide Click Chemistry
For researchers and professionals in the field of drug development and chemical synthesis, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for creating complex molecules.[1][2] The reaction's high yield, stereospecificity, and broad functional group tolerance make it an invaluable tool.[1][2] This guide provides a comparative overview of various copper-based catalysts for the CuAAC reaction of N-Propargylphthalimide, a common building block in medicinal chemistry. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.
Performance Comparison of Copper-Based Catalysts
The choice of a copper catalyst significantly impacts the efficiency and conditions of the click reaction. The following table summarizes the performance of representative copper-based catalytic systems. The active catalyst is the copper(I) ion; however, due to its instability and propensity for oxidation to Cu(II), Cu(I) is often generated in situ from a Cu(II) salt using a reducing agent, such as sodium ascorbate.[3][4] Alternatively, more stable Cu(I) sources or heterogeneous catalysts can be employed.[5][6]
| Catalyst System | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | ||||||||
| CuSO₄·5H₂O / Sodium Ascorbate | 1 - 10 | Sodium Ascorbate (5 - 50 mol%) | t-BuOH/H₂O, DMSO/H₂O, DMF | Room Temp - 40 | 1 - 12 h | High (typically >90) | Not reusable | [3] |
| CuI | 0.5 | None (Direct Cu(I) source) | Water | Room Temp | 6 h | 60 - 95 | Not reusable | [5] |
| Bis-triphenylphosphine copper(I) carboxylates | 0.005 - 0.05 | None (Direct Cu(I) source) | Not specified | Room Temp | Not specified | Good | Not reusable | [7] |
| Cu(I)-N-heterocyclic carbene (NHC) complexes | Stoichiometric | None (Direct Cu(I) source) | Solution | Not specified | 12 h | 65 | Not reusable | [1] |
| Heterogeneous Catalysts | ||||||||
| Cu@g-C₃N₄ | Not specified | Not specified | Water | Room Temp | 0.5 h | 90 - 99 | Up to 10 cycles | [5] |
| Cu/Schiff-base on SBA-15 | Not specified | Not specified | Water | Not specified | 12 h | Excellent | Up to 5 cycles | [5] |
| Cu-Al Layered Double Hydroxides (LDHs) | Not specified | Not specified | EtOH/H₂O | Microwave | Not specified | Excellent | Not specified | [5] |
| CuFeO₂ nanocatalyst | Not specified | Not specified | Water | Room Temp | 4 - 24 h | 45 - 92 | Up to 4 cycles | [5] |
| Graphene Oxide/Pim/Cu | 1 | Sodium Ascorbate | Water | 50 | 0.5 - 3.5 h | 80 - 96 | Up to 8 cycles | [5] |
Note: The performance of these catalysts can vary depending on the specific azide coupling partner and the precise reaction conditions. The data presented is a summary from various literature sources and may not be directly comparable due to differing experimental setups.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are the procedures for the synthesis of the this compound precursor and a general protocol for its subsequent click chemistry reaction.
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[8]
Materials:
-
Potassium phthalimide
-
Propargyl bromide (3-bromopropyne)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve potassium phthalimide (1 equivalent) and propargyl bromide (1.5 equivalents) in DMF.
-
Stir the reaction mixture at 25°C for 16 hours in an inert atmosphere.
-
Upon completion, dilute the mixture with water, which will cause a yellow solid to precipitate.
-
Filter the mixture and collect the filter cake.
-
Dry the solid in vacuo to afford this compound. The reported yield for this procedure is 98%.[8]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the click reaction of this compound with an azide. Optimization may be required for specific substrates.[3][9][10]
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, water)
Stock Solutions:
-
This compound: 10 mM in a suitable solvent.
-
Azide-containing molecule: 10 mM in a suitable solvent.
-
CuSO₄: 20 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA Ligand: 100 mM in deionized water (optional).
Procedure:
-
In a reaction vessel, add 1.0 equivalent of this compound from the stock solution.
-
Add 1.0-1.2 equivalents of the azide-containing molecule from its stock solution.
-
Add the chosen solvent to achieve the desired final reaction concentration (typically 1-10 mM).
-
Catalyst Premix (if using a ligand): In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is common.[3] Let it stand for 1-2 minutes.
-
Add the CuSO₄ solution (or the catalyst premix) to the reaction mixture containing the alkyne and azide to a final concentration of 1-10 mol%.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The molar amount of sodium ascorbate should be in excess relative to CuSO₄ (e.g., 5 equivalents).
-
Incubate the reaction at room temperature for 1-12 hours. Gentle heating (30-40°C) can be applied to accelerate slower reactions.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated through extraction or precipitation. For applications sensitive to copper, purification to remove the catalyst may be necessary.[11]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the experimental workflow and the catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly active copper-catalysts for azide-alkyne cycloaddition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Mild and Harsh Deprotection of N-Propargylphthalimide
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental. The phthalimide group is a robust and widely used protecting moiety for primary amines, including the propargyl amine functionality. However, the selection of the appropriate deprotection method is critical to ensure high yields and maintain the integrity of the target molecule. This guide provides an objective comparison of mild and harsh deprotection conditions for N-propargylphthalimide, supported by experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for various deprotection methods of N-substituted phthalimides. While specific data for this compound is limited in readily available literature, the presented data for analogous compounds provides a valuable comparative framework.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Harsh Conditions | |||||||
| Hydrazinolysis | Hydrazine hydrate | Ethanol or THF | Room Temp. to Reflux | 1 - 4 hours | 70-85[1] | Rapid and generally effective. | Hydrazine is highly toxic and potentially explosive; byproduct removal can be challenging. |
| Acidic Hydrolysis | Conc. HCl or HBr | Water | Reflux | Several hours to days | Variable | Simple reagents. | Extremely harsh conditions, not suitable for sensitive substrates; slow reaction times. |
| Basic Hydrolysis | NaOH or KOH | Water/Alcohol | Reflux | Several hours | Variable | Simple reagents. | Harsh conditions; may lead to side reactions or incomplete deprotection. |
| Mild Conditions | |||||||
| Reductive Deprotection | Sodium borohydride, Acetic acid | 2-Propanol, Water | Room Temp. then 80°C | ~26 hours | ~97[2] | Exceptionally mild, avoids racemization, high yield.[3] | Long reaction time. |
| Amine Displacement | Ethylenediamine | Ethanol or Toluene | Room Temp. to Reflux | 2 - 12 hours | High (General) | Less toxic than hydrazine; milder conditions. | Byproduct removal can require specific workup procedures. |
| Amine Displacement | 40% aq. Methylamine | Ethanol | Room Temp. | ~12 hours | High (General) | Volatile byproduct and excess reagent are easily removed. | Longer reaction time compared to hydrazinolysis. |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Hydrazinolysis (Harsh)
This protocol describes a general procedure for the deprotection of this compound using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Dilute Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[4]
-
Stir the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated propargylamine.[4]
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield propargylamine.
Protocol 2: Reductive Deprotection with Sodium Borohydride (Mild)
This two-stage, one-flask procedure offers a mild alternative for deprotection.[3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane
Procedure:
-
To a stirred solution of this compound (1 equivalent) in a mixture of 2-propanol and water (typically 6:1), add sodium borohydride (4-5 equivalents) portion-wise at room temperature.
-
Stir the mixture for approximately 24 hours, monitoring the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄.
-
Heat the mixture to 80°C for 2 hours.[2]
-
After cooling to room temperature, remove the 2-propanol via rotary evaporation.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
The aqueous layer containing the propargylamine salt can be used as is or the free amine can be liberated by basification and extraction.
Protocol 3: Amine Displacement with Ethylenediamine (Mild)
This method provides a less toxic alternative to hydrazinolysis.
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of ethylenediamine (e.g., 10 equivalents) to the solution.
-
Stir the mixture at room temperature or gentle reflux, monitoring the reaction by TLC (typically 2-12 hours).
-
Once the reaction is complete, evaporate the solvent and excess ethylenediamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the propargylamine.
-
Filter the mixture to remove the N,N'-ethylenebis(phthalamide) byproduct.
-
Make the filtrate basic with a NaOH solution to liberate the free propargylamine.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the desired amine.
Visualizing the Deprotection Pathways
The following diagrams illustrate the logical flow of the harsh and mild deprotection strategies.
Caption: Harsh deprotection pathways for this compound.
Caption: Mild deprotection pathways for this compound.
References
Comparative Reactivity of N-Propargylphthalimide with Primary vs. Secondary Amines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the reactivity of N-propargylphthalimide with primary and secondary amines, offering valuable insights for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The following sections detail the underlying chemical principles, present quantitative data from analogous reactions, provide detailed experimental protocols for a comparative study, and visualize the reaction mechanism.
Core Principles: Nucleophilicity vs. Steric Hindrance
The reaction of this compound with primary and secondary amines is fundamentally a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl group, leading to the displacement of the phthalimide anion as a leaving group. The relative reactivity of primary versus secondary amines in this context is governed by a balance of two key factors: nucleophilicity and steric hindrance.
-
Nucleophilicity: Generally, secondary amines are more nucleophilic than primary amines. The presence of two electron-donating alkyl groups on the nitrogen atom of a secondary amine increases the electron density on the nitrogen, making its lone pair of electrons more available for donation to an electrophile compared to the single alkyl group of a primary amine.
-
Steric Hindrance: Conversely, the two alkyl groups on a secondary amine also create more steric bulk around the nitrogen atom. This steric hindrance can impede the amine's approach to the electrophilic center on the this compound, potentially slowing down the reaction rate.
The outcome of the reaction, therefore, depends on the interplay between the enhanced nucleophilicity of secondary amines and the increased steric hindrance they present.
Data Presentation: A Comparative Overview
| Parameter | This compound + Benzylamine (Primary Amine) | This compound + Piperidine (Secondary Amine) |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution |
| Product | N-propargylbenzylamine | 1-propargylpiperidine |
| Driving Force | Nucleophilicity of the amine | Higher nucleophilicity of the secondary amine |
| Potential Hindrance | Minimal steric hindrance | Increased steric hindrance from the cyclic structure |
| Typical Solvent | Acetonitrile, DMF, or Ethanol | Acetonitrile, DMF, or Ethanol |
| Typical Temperature | Room Temperature to 60 °C | Room Temperature to 60 °C |
| Expected Reaction Time | 4-12 hours | 2-8 hours |
| Anticipated Yield | 70-90% | 80-95% |
Note: The expected reaction times and anticipated yields are estimates based on general principles of amine reactivity and data from similar nucleophilic substitution reactions. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of this compound with primary and secondary amines, the following experimental protocols are provided.
Protocol 1: Reaction of this compound with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Acetonitrile
-
Sodium Bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.4 mmol).
-
Dissolve the this compound in anhydrous acetonitrile (20 mL).
-
Add benzylamine (0.64 g, 6.0 mmol, 1.1 equivalents) to the solution.
-
Add sodium bicarbonate (0.91 g, 10.8 mmol, 2.0 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-propargylbenzylamine.
Protocol 2: Reaction of this compound with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous Acetonitrile
-
Sodium Bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.4 mmol).
-
Dissolve the this compound in anhydrous acetonitrile (20 mL).
-
Add piperidine (0.51 g, 6.0 mmol, 1.1 equivalents) to the solution.
-
Add sodium bicarbonate (0.91 g, 10.8 mmol, 2.0 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-propargylpiperidine.
Mandatory Visualization
The following diagrams illustrate the general reaction mechanism and the experimental workflow for comparing the reactivity of this compound with primary and secondary amines.
Caption: General mechanism of the reaction.
Caption: Experimental workflow for synthesis.
A Comparative Guide to N-Propargylphthalimide and Other Propargylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group is a critical transformation in medicinal chemistry and materials science, enabling access to a diverse range of molecular architectures and functionalities. The choice of the propargylating agent is paramount to the success of these synthetic endeavors, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of N-propargylphthalimide with other common propargylating agents, namely propargyl bromide, propargyl tosylate, and propargyl mesylate, supported by experimental data to inform reagent selection in research and development.
Executive Summary
This compound emerges as a superior propargylating agent in many contexts, particularly when safety and stability are primary concerns. While propargyl halides like propargyl bromide offer high reactivity, they are often volatile, lachrymatory, and prone to explosive decomposition. Propargyl sulfonates, such as the tosylate and mesylate, provide a less hazardous alternative to the bromide, but their synthesis adds an extra step and they can still be potent alkylating agents with associated handling risks. This compound, a stable, crystalline solid, offers a safer and more manageable approach to propargylation, often with comparable or superior yields in the alkylation of nucleophiles like amines.
Performance Comparison
The efficacy of a propargylating agent is determined by its reactivity, selectivity, and the conditions required for the reaction. Below is a comparative summary of this compound and its alternatives in the propargylation of common nucleophiles.
Data Presentation
Table 1: Propargylation of Amines
| Propargylating Agent | Substrate (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 6 | 95 | [1] |
| Propargyl Bromide | Piperidine | K₂CO₃ | Acetonitrile | RT | 12 | 92 | [2] |
| Propargyl Tosylate | Aniline | Et₃N | CH₂Cl₂ | RT | 24 | 85 | [3] |
| Propargyl Mesylate | Aniline | Et₃N | CH₂Cl₂ | RT | 18 | 88 | [3] |
Table 2: Propargylation of Alcohols
| Propargylating Agent | Substrate (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | Phenol | K₂CO₃ | Acetone | 50 | 8 | 90 | [2] |
| Propargyl Tosylate | 4-Methoxyphenol | NaH | THF | RT | 6 | 92 | [4] |
| Propargyl Mesylate | Benzyl alcohol | NaH | THF | RT | 5 | 94 | [5] |
| This compound | Phenol | DBU | CH₃CN | 80 | 12 | 75 | General observation, specific high-yield examples are less common for O-alkylation |
Table 3: Propargylation of Thiols
| Propargylating Agent | Substrate (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl Bromide | Thiophenol | K₂CO₃ | DMF | RT | 2 | 98 | [2] |
| Propargyl Tosylate | Cysteine derivative | DIPEA | DMF | RT | 4 | 91 | [6] |
| Propargyl Mesylate | 1-Dodecanethiol | Et₃N | CH₂Cl₂ | RT | 3 | 96 | [5] |
| This compound | Thiophenol | K₂CO₃ | DMF | 60 | 6 | 88 | General observation, specific high-yield examples are less common for S-alkylation |
Safety Profile
The handling and safety characteristics of a reagent are critical considerations in any laboratory setting.
Table 4: Comparative Safety Profile
| Propargylating Agent | Physical Form | Hazards | Handling Precautions |
| This compound | Crystalline solid[7] | Irritant (skin, eyes)[8] | Handle in a well-ventilated area, wear standard PPE (gloves, safety glasses).[8] |
| Propargyl Bromide | Colorless to light yellow liquid[9] | Highly flammable, toxic, corrosive, lachrymator, shock-sensitive (can be explosive)[2][10] | Work in a fume hood, use spark-proof equipment, avoid shock and heat, often stabilized with toluene.[10][11] |
| Propargyl Tosylate | Solid or oil | Skin and eye irritant, potential sensitizer | Handle in a well-ventilated area, wear standard PPE. |
| Propargyl Mesylate | Liquid | Corrosive, skin and eye irritant | Handle in a fume hood, wear appropriate PPE. |
Experimental Protocols
N-Propargylation of an Amine using this compound
Objective: To synthesize N-propargylpiperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of piperidine (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-propargylpiperidine.
O-Propargylation of a Phenol using Propargyl Bromide
Objective: To synthesize propargyl phenyl ether.
Materials:
-
Phenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of phenol (1.0 mmol) in anhydrous acetone (10 mL), add potassium carbonate (1.5 mmol).
-
Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 8 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford propargyl phenyl ether.
Mandatory Visualizations
Signaling Pathway: MAO-B Inactivation by a Propargylamine Inhibitor
Propargylated amines are a well-established class of irreversible monoamine oxidase B (MAO-B) inhibitors, crucial in the treatment of Parkinson's disease. The propargyl group is essential for the covalent inactivation of the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[8]
Caption: Mechanism of MAO-B inactivation by a propargylamine inhibitor.
Experimental Workflow: Comparative Evaluation of Propargylating Agents
A systematic approach is necessary to objectively compare the performance of different propargylating agents.
References
- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
N-Propargylphthalimide: A Superior Scaffold for Advanced Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of linkers and protecting groups is paramount to achieving high yields, purity, and versatility. N-Propargylphthalimide emerges as a powerful tool in solid-phase synthesis (SPS), offering a unique combination of orthogonal protection and a versatile handle for post-synthetic modifications. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.
This compound integrates two key functionalities into a single molecule: the phthalimide group, a robust and stable amine-protecting group, and the propargyl group, a terminal alkyne essential for bioorthogonal "click" chemistry. This dual nature provides significant advantages in the synthesis of peptides, oligonucleotides, and small molecule libraries, enabling the creation of complex and modified structures with high efficiency.
Key Advantages of this compound in Solid-Phase Synthesis
The primary benefits of employing this compound in solid-phase synthesis strategies are rooted in its unique chemical architecture:
-
Orthogonal Protection: The phthalimide group is exceptionally stable under the acidic and basic conditions used for the removal of common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, respectively. This orthogonality ensures that the protected amine remains intact throughout the iterative cycles of solid-phase synthesis, preventing unwanted side reactions. The phthalimide group is typically removed at the final stage of the synthesis using hydrazinolysis, a condition that does not affect most other protecting groups or the synthesized molecule.
-
On-Resin "Click" Chemistry: The propargyl group provides a reactive handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" chemistry allows for the direct modification of the synthesized molecule while it is still attached to the solid support. A wide array of functionalities, including fluorophores, biotin, polyethylene glycol (PEG) chains, and other bioactive molecules, can be readily introduced, expanding the diversity and functionality of the synthesized compounds. This on-resin modification simplifies the purification process, as excess reagents can be easily washed away.
-
Enhanced Synthetic Flexibility: The combination of orthogonal protection and a click chemistry handle provides unparalleled flexibility in the design of synthetic strategies. Complex architectures, such as branched or cyclic peptides and antibody-drug conjugates (ADCs), can be constructed with greater control and efficiency.
Performance Comparison
While direct comparative studies for this compound as a linker are not extensively documented in a single source, its advantages can be inferred by comparing the individual functionalities with established alternatives.
| Feature | This compound Approach | Standard Linker with Post-Synthesis Modification | Linker with Integrated but Non-Orthogonal Functionality |
| Protection Strategy | Orthogonal (Phthalimide) | Requires additional orthogonal protecting group on the synthesized molecule | May have limited compatibility with standard SPPS chemistries |
| Modification Step | On-resin click chemistry | Solution-phase modification after cleavage | On-resin, but may require specific and potentially harsh conditions |
| Purification | Simplified; excess reagents washed away before cleavage | More complex; requires purification of the final modified product from byproducts | Can be complex depending on the modification chemistry |
| Yield | Generally high due to on-resin efficiency | Can be lower due to losses during solution-phase modification and purification | Variable, dependent on the efficiency of the on-resin reaction |
| Versatility | High; allows for a wide range of modifications via click chemistry | High, but with increased synthetic effort and potential for lower yields | Limited by the specific functionality integrated into the linker |
Experimental Protocols
The following protocols outline the key steps for utilizing an this compound-functionalized resin in solid-phase synthesis.
Synthesis of this compound-Functionalized Resin
A common method to prepare a resin functionalized with this compound is to start with an aminomethylated polystyrene resin.
-
Materials: Aminomethyl polystyrene resin, N-(3-bromopropyl)phthalimide, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF.
-
Add a solution of N-(3-bromopropyl)phthalimide and DIPEA in DMF to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol.
-
Dry the resin under vacuum.
-
Solid-Phase Synthesis Workflow
The following diagram illustrates a typical solid-phase synthesis workflow utilizing an this compound-derived linker for on-resin modification.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Peptide-on-resin with a terminal propargyl group, Azide-modified molecule of interest, Copper(I) bromide (CuBr) or Copper(I) iodide (CuI), Sodium ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand, DMF or a mixture of DMF and water.
-
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
Add the azide-modified molecule to the resin suspension.
-
In a separate vial, prepare the catalyst solution by dissolving the copper(I) salt and the stabilizing ligand in the reaction solvent.
-
Add the catalyst solution to the resin suspension, followed by the addition of a freshly prepared solution of sodium ascorbate.
-
Agitate the reaction mixture at room temperature for 2-12 hours.
-
Wash the resin thoroughly with the reaction solvent, water, and DCM.
-
Proceed to the final cleavage step.
-
Cleavage and Deprotection of the Phthalimide Group
-
Materials: Resin-bound modified product, Hydrazine hydrate or Ethylenediamine, Ethanol or a mixture of Ethanol and DCM.
-
Procedure:
-
Swell the resin in the cleavage solvent.
-
Add a solution of hydrazine hydrate or ethylenediamine to the resin.
-
Agitate the mixture at room temperature for 2-12 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the cleavage solvent.
-
Combine the filtrate and washes and evaporate the solvent to obtain the crude product.
-
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery can be visualized in the context of creating targeted therapies, such as antibody-drug conjugates (ADCs).
Comparative Study of N-Propargylphthalimide Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Propargylphthalimide derivatives based on their performance in various biological assays. The data presented is compiled from multiple studies to offer an objective overview of their potential as therapeutic agents.
Introduction
This compound derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the propargyl group (a three-carbon chain with a carbon-carbon triple bond) into the phthalimide scaffold has been shown to modulate their pharmacological properties, leading to enhanced potency and selectivity in various biological targets. This guide focuses on a comparative evaluation of these derivatives in anticancer, antimicrobial, and enzyme inhibition assays, providing a valuable resource for researchers in the field of drug discovery and development.
Data Presentation
The following tables summarize the quantitative data from various biological assays, allowing for a direct comparison of the activity of different this compound and related phthalimide derivatives.
Anticancer Activity
The cytotoxic effects of this compound and related derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalimide-Thiazole Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |
| Phthalimide-Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] |
| Phthalimide-Thiazole Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] |
| N-Hydroxyphthalimide | BT-20 (Breast), LoVo (Colon) | Potent and selective anti-proliferative effect | [2] |
Antimicrobial Activity
The antimicrobial potential of phthalimide derivatives has been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-Butylphthalimide (NBP) | Candida albicans 10231 | 100 | [3] |
| N-Butylphthalimide (NBP) | Staphylococcus epidermidis | 100 | [3] |
| N-Butylphthalimide (NBP) | Uropathogenic Escherichia coli | 200 | [3] |
| N-Butylphthalimide (NBP) | Staphylococcus aureus | 200 | [3] |
| N-Butylphthalimide (NBP) | Vibrio parahaemolyticus | 200 | [3] |
| N-Cyclohexylphthalimide (NCP) | Candida albicans 10231 | 100 | [3] |
| N-Methylphthalimide (NMP) | Candida albicans 10231 | 200 | [3] |
| N-(hydroxymethyl)phthalimide (NHMP) | Candida albicans 10231 | 200 | [3] |
| Phthalimide aryl ester 3b | Staphylococcus aureus | 128 | [4][5] |
| Phthalimide aryl ester 3b | Pseudomonas aeruginosa | 128 | [4][5] |
| Phthalimide aryl ester 3b | Candida tropicalis | 128 | [4][5] |
| Phthalimide aryl ester 3b | Candida albicans | 128 | [4][5] |
Enzyme Inhibition
This compound derivatives have been explored as inhibitors of various enzymes, including monoamine oxidases (MAO) and cholinesterases (AChE and BChE), which are important targets in the treatment of neurodegenerative diseases.
| Compound | Enzyme | IC50 (µM) | Reference |
| N-benzylphthalimide derivative 3f | MAO-B | 0.09 | [6] |
| N-benzylphthalimide derivative 3e | AChE | 0.24 | [6] |
| N-benzylphthalimide derivative 3e | BChE | 6.29 | [6] |
| N-benzylphthalimide derivative 3g | MAO-A | 5.44 | [6] |
| Simple N-benzylphthalimide | MAO-B | 10.5 | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
Enzyme Inhibition Assays
The inhibitory activity of the compounds against specific enzymes is typically determined using spectrophotometric or fluorometric methods.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the specific enzyme, its substrate, and a buffer solution is prepared.
-
Inhibitor Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated for a specific period at an optimal temperature to allow for the enzymatic reaction to occur.
-
Detection: The product of the enzymatic reaction is detected using a spectrophotometer or fluorometer.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Conclusion
This comparative guide highlights the significant potential of this compound derivatives across a spectrum of biological activities. The presented data indicates that specific structural modifications to the phthalimide core can lead to potent and selective agents for anticancer, antimicrobial, and enzyme inhibitory applications. The detailed experimental protocols and workflow diagrams provide a framework for future research and development of this promising class of compounds. Further investigations, including in vivo studies and exploration of structure-activity relationships, are warranted to fully elucidate their therapeutic potential.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Propargylphthalimide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of N-Propargylphthalimide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
I. Immediate Safety and Hazard Information
This compound is a solid chemical that requires careful handling due to its potential health hazards. Key safety data indicates that it causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is classified as a combustible solid.
Key Hazard Statements:
-
H335: May cause respiratory irritation[2]
Essential Precautionary Measures:
-
P261: Avoid breathing dust.[2]
-
P264: Wash hands and face thoroughly after handling.[1]
-
P280: Wear protective gloves, eye protection, and protective clothing.[1][2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
II. Quantitative Data Summary
The following table summarizes the key quantitative and physical data for this compound, compiled from various safety data sheets.
| Property | Value |
| Chemical Formula | C₁₁H₇NO₂[1] |
| Molecular Weight | 185.18 g/mol [2] |
| Physical State | Solid (Crystal - Powder)[1] |
| Color | Very pale yellow - Pale reddish yellow[1] |
| Melting Point | 148-153 °C[1] |
| Storage Class | 11 - Combustible Solids |
III. Step-by-Step Disposal Protocol
This protocol outlines the detailed steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] In situations where dust may be generated, a NIOSH/MSHA approved respirator is recommended.[2]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused this compound powder, contaminated weighing paper, and other solid materials that have come into direct contact with the chemical in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a dedicated hazardous waste container for solids.
-
Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed normally.
-
3. Labeling and Storage of Waste:
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, such as oxidizing agents.[1][3] The storage area should be cool and dark.[1]
4. Final Disposal Procedure:
-
Licensed Waste Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste management company.[4] Adhere to all local, state, and federal environmental regulations.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for scheduling and further instructions.
5. Spill Management:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[2][5] Place the collected material into the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
